molecular formula C10H10O3 B1333429 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 67869-90-3

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B1333429
CAS No.: 67869-90-3
M. Wt: 178.18 g/mol
InChI Key: LCSVYSVGXQQHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSVYSVGXQQHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380035
Record name 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-90-3
Record name 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 67869-90-3

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a heterocyclic organic compound belonging to the benzodioxepine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, serving as a valuable resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 67869-90-3[1][2][3]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
IUPAC Name This compound[1]
Appearance Pale yellow to brown solidThermo Fisher Scientific
Purity ≥95%Thermo Fisher Scientific

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

G Catechol Substituted Catechol Benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Williamson Ether Synthesis Dielectrophile 1,3-Dihalopropane Dielectrophile->Benzodioxepine Target This compound Benzodioxepine->Target Electrophilic Aromatic Substitution Formylation Formylating Agent (e.g., Vilsmeier-Haack or Duff reaction) Formylation->Target

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical):

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine: To a solution of catechol in a suitable polar aprotic solvent (e.g., DMF, DMSO), a base such as potassium carbonate is added. The mixture is stirred at room temperature, followed by the dropwise addition of a 1,3-dihalopropane (e.g., 1,3-dibromopropane). The reaction mixture is then heated to facilitate the intramolecular cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the benzodioxepine core.

  • Formylation of 3,4-dihydro-2H-1,5-benzodioxepine: The synthesized benzodioxepine is subjected to a formylation reaction. A common method is the Vilsmeier-Haack reaction, where a mixture of phosphorus oxychloride and dimethylformamide is used to generate the Vilsmeier reagent. The benzodioxepine is added to this reagent, and the reaction is typically stirred at an elevated temperature. Upon completion, the reaction is carefully quenched with an ice-water mixture and neutralized. The crude product is then purified by column chromatography to afford this compound.

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of related compounds, the expected spectral characteristics are summarized below.

Spectroscopic Technique Expected Data
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, an aldehyde proton around 9.8 ppm, and aliphatic protons of the dioxepine ring as multiplets between 2.0 and 4.5 ppm.
¹³C NMR Aromatic carbons between 110-160 ppm, an aldehyde carbon around 190 ppm, and aliphatic carbons of the dioxepine ring in the range of 30-70 ppm.
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of 178.18 g/mol .
Infrared (IR) Spectroscopy Characteristic peaks for C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups.

Biological Activity and Drug Development Applications

The benzodioxepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While specific biological data for this compound is limited in publicly accessible literature, related compounds have shown potential in various therapeutic areas.

The aldehyde functionality of the target molecule makes it a versatile synthetic intermediate for the preparation of a library of derivatives, such as Schiff bases, oximes, and hydrazones, which can be screened for various biological activities.

G Target This compound SchiffBase Schiff Base Derivatives Target->SchiffBase Oxime Oxime Derivatives Target->Oxime Hydrazone Hydrazone Derivatives Target->Hydrazone Amine Primary Amine Amine->SchiffBase Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Screening Biological Screening SchiffBase->Screening Oxime->Screening Hydrazone->Screening

Caption: Derivatization for biological screening.

Potential Therapeutic Areas for Benzodioxepine Derivatives:

  • Central Nervous System (CNS) Disorders: Many benzodiazepine and benzodioxepine analogs are known to interact with receptors in the CNS, suggesting potential applications in treating anxiety, epilepsy, and other neurological conditions.

  • Anticancer Agents: Certain heterocyclic compounds containing similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and heterocyclic compounds are a rich source of potential candidates.

Conclusion

This compound is a valuable chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its versatile aldehyde group allows for the synthesis of a diverse range of derivatives, which can be explored for various biological activities. This technical guide provides a foundational understanding of this compound, and it is hoped that it will stimulate further research into its synthesis, characterization, and therapeutic applications. Researchers are encouraged to explore the derivatization of this core structure to uncover novel compounds with potent and selective pharmacological profiles.

References

An In-depth Technical Guide to the Physical Properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic heterocyclic compound 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of data and relevant experimental context.

Chemical Identity and Structure

This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, with a carbaldehyde group at the 7-position.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 67869-90-3[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Canonical SMILES C1COC2=C(C=C(C=C2)C=O)OC1[1]
InChI Key LCSVYSVGXQQHSI-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A summary of the available physical and chemical property data for this compound is presented below. It is important to note that while some data are from experimental sources, others are computed predictions and should be treated as such.

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling Point 120-122 °C at 0.1 mmHgExperimental
Melting Point Data not available-
Density Data not available-
Solubility Data not available-
XLogP3 1.3Computed[1]
Hydrogen Bond Donors 0Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Rotatable Bond Count 1Computed[1]

Experimental Protocols

Boiling Point Determination (Under Vacuum)

The reported boiling point was determined under reduced pressure, a common technique for compounds that may decompose at their atmospheric boiling point. A general protocol for this procedure is as follows:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: The sample is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure (e.g., 0.1 mmHg). The flask is then gently heated. The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady distillation rate and a constant temperature reading on the thermometer.

Melting Point Determination

While an experimental melting point is not available, a standard method for its determination is the capillary method:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end.

  • Apparatus: A melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing port, is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Density Determination

The density of a liquid compound can be determined using a pycnometer or a digital density meter. A general procedure using a pycnometer is as follows:

  • Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid at the same temperature. It is then weighed.

  • Calculation: The density of the sample is calculated using the weights and the known density of the reference liquid.

Solubility Determination

A qualitative and quantitative assessment of solubility in various solvents is crucial for handling, formulation, and biological studies.

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

  • Procedure: A small, known amount of the compound is added to a known volume of each solvent at a specific temperature. The mixture is agitated, and visual observation is used to determine if the compound dissolves completely. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, the broader class of 3,4-dihydro-2H-1,5-benzodioxepins has been identified as a novel class of β-adrenergic stimulants . These compounds have shown potential as bronchial dilators. β-adrenergic receptors are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.

The binding of a β-adrenergic agonist (such as a derivative of 3,4-dihydro-2H-1,5-benzodioxepine) to a β-adrenergic receptor initiates a signaling cascade. This pathway is fundamental in regulating various physiological responses, including heart rate, cardiac contractility, and smooth muscle relaxation.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist β-Adrenergic Agonist (e.g., 3,4-dihydro-2H-1,5- benzodioxepine derivative) BetaAR β-Adrenergic Receptor Agonist->BetaAR Binds to G_Protein Gs Protein (α, β, γ subunits) BetaAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: β-Adrenergic signaling pathway initiated by an agonist.

Safety and Handling

Based on available GHS classifications for this compound, the compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a defined chemical structure and some known physical properties. The broader class of 3,4-dihydro-2H-1,5-benzodioxepins shows promise as β-adrenergic stimulants, suggesting a potential area for further investigation for this specific derivative. This guide provides a foundational understanding of the compound's characteristics, and it is recommended that further experimental work be conducted to fully elucidate its physical properties and biological activity.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, including its chemical identity, physicochemical properties, and available toxicological information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The formal IUPAC name for the compound is This compound [1]. It is a heterocyclic compound featuring a benzodioxepine core functionalized with a carbaldehyde group.

A variety of synonyms and identifiers are used in chemical literature and databases to refer to this compound. These are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name This compound[1]
CAS Number 67869-90-3[1]
Molecular Formula C₁₀H₁₀O₃[1]
InChI InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2[1]
InChIKey LCSVYSVGXQQHSI-UHFFFAOYSA-N[1]
SMILES C1COC2=C(C=C(C=C2)C=O)OC1[1]
Depositor-Supplied Synonyms 3,4-dihydro-2H-benzo[b][1][2]dioxepine-7-carbaldehyde, 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-, 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 178.18 g/mol PubChem[1]
Exact Mass 178.062994177 DaPubChem[1]
XLogP3-AA 1.3PubChem[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 35.5 ŲPubChem[1]
Heavy Atom Count 13PubChem
Formal Charge 0PubChem
Complexity 181PubChem[1]

Synthesis and Experimental Protocols

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification A 3,4-dihydro-2H-1,5-benzodioxepine B Formylation Reaction (e.g., Vilsmeier-Haack or Duff reaction) A->B Reagents and Conditions C This compound B->C Crude Product D Work-up and Purification (e.g., Extraction, Chromatography) C->D Purification Process

Caption: A conceptual workflow for the synthesis of this compound.

It is important to note that the specific reagents, reaction conditions, and purification methods would need to be determined through experimental optimization.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data regarding the specific biological activities, mechanisms of action, or associated signaling pathways for this compound. Further research and screening are required to elucidate any potential pharmacological effects of this compound. While structurally related compounds may exhibit certain biological activities, direct extrapolation to this specific molecule is not scientifically sound without experimental validation.

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following precautionary statements are advised[1]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The logical relationship for handling this chemical safely is depicted in the diagram below.

G cluster_hazard Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_response First Aid Response H1 Skin Irritation (H315) P1 Protective Gloves H1->P1 H2 Eye Irritation (H319) P2 Eye/Face Protection H2->P2 H3 Respiratory Irritation (H335) P3 Use in Ventilated Area H3->P3 R1 Wash Skin (P302+P352) P1->R1 R2 Rinse Eyes (P305+P351+P338) P2->R2 R3 Move to Fresh Air (P304+P340) P3->R3

References

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. This compound features a bicyclic system where a benzene ring is fused to a seven-membered dioxepine ring, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for predicting its physicochemical properties and potential biological activity. This document collates known structural data, discusses conformational analysis based on studies of related compounds, and presents relevant spectroscopic information and potential synthetic approaches. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound characterized by a benzodioxepine core functionalized with an aldehyde group. Its fundamental properties are summarized below.

PropertyDataReference(s)
IUPAC Name This compound[1][2]
Synonyms 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxaldehyde, 3,4-dihydro-2H-benzo[b][1][3]dioxepine-7-carbaldehyde[1][4][5]
CAS Number 67869-90-3[1][4][5][6]
Molecular Formula C₁₀H₁₀O₃[1][2][4][5]
Molecular Weight 178.18 g/mol [1][2]
Canonical SMILES C1COC2=C(C=C(C=C2)C=O)OC1[1][2][5]
InChI Key LCSVYSVGXQQHSI-UHFFFAOYSA-N[1][2]

Molecular Structure

The molecular architecture of this compound consists of two main parts:

  • A planar benzene ring: This aromatic system is substituted at one position with a carbaldehyde (-CHO) group.

  • A fused seven-membered dioxepine ring: This non-aromatic, heterocyclic ring contains two oxygen atoms and three saturated carbon atoms. The fusion to the benzene ring imparts significant structural constraints.

The planarity of the benzene ring contrasts with the flexible nature of the seven-membered dioxepine ring, which is a key determinant of the molecule's overall three-dimensional shape.

Conformational Analysis

A study combining ¹H NMR spectroscopy, single-crystal X-ray analysis, and computational modeling on related 4-phenyl-substituted 1,5-benzodioxepine derivatives revealed that the dioxepine ring adopts a conformation where the substituent is in a quasi-equatorial position.[7] This suggests a significant energy preference for conformations that minimize steric hindrance. For the title compound, the dioxepine ring is expected to adopt a stable, low-energy conformation, which would influence the orientation of the aldehyde group relative to the rest of the molecule.

The workflow for determining such conformational preferences typically involves a combination of experimental and computational methods.

G cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Analysis & Insights nmr NMR Spectroscopy insights Conformational Insights (Ring Pucker, Dihedral Angles) nmr->insights xray X-Ray Crystallography xray->insights dft DFT Calculations dft->insights mm Molecular Mechanics mm->insights result Predicted 3D Conformation insights->result

Caption: Workflow for Conformational Analysis.

Spectroscopic Data

While a full, assigned spectrum for the title compound is not available, key features can be predicted. Commercial suppliers note that the infrared spectrum is "Authentic," confirming its characterization.[5]

SpectroscopyExpected Key Features
¹H NMR - Aldehyde Proton (CHO): A singlet peak in the downfield region (~9.8-10.1 ppm).- Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methylene Protons (OCH₂CH₂CH₂O): Aliphatic signals corresponding to the protons on the dioxepine ring, likely appearing as multiplets in the ~2.0-4.5 ppm range.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the highly deshielded region (~190-200 ppm).- Aromatic Carbons: Signals between ~110-160 ppm.- Aliphatic Carbons: Signals for the methylene groups of the dioxepine ring in the upfield region.
IR - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- C-O Stretch (Ether): Strong bands in the 1050-1250 cm⁻¹ region.

Synthesis

Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce in the primary literature. However, its synthesis can be logically proposed through the formylation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. Standard formylation methods such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction would be suitable for introducing the aldehyde group onto the electron-rich aromatic ring.

G start Starting Material (3,4-dihydro-2H-1,5-benzodioxepine) reaction Electrophilic Aromatic Substitution (Vilsmeier-Haack Reaction) start->reaction reagent Formylation Reagents (e.g., POCl₃, DMF) reagent->reaction workup Aqueous Workup & Neutralization reaction->workup purify Purification (Crystallization or Chromatography) workup->purify product Final Product (this compound) purify->product

Caption: Hypothetical Synthesis Workflow.

Experimental Protocols

No specific experimental protocols for the synthesis or analysis of the title compound were found. However, the following is a representative protocol for a common reaction involving the aldehyde functional group, adapted from a published procedure for a related molecule.[8]

Representative Protocol: Synthesis of an Oxime Derivative

This protocol illustrates a typical reaction of the carbaldehyde moiety and is not a synthesis of the title compound itself.

Objective: To convert the aldehyde functional group to an oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Prepare a solution of sodium hydroxide (1.1 eq) in water.

  • In a separate container, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the sodium hydroxide solution in an ice bath and slowly add the hydroxylamine hydrochloride solution with stirring.

  • Add the aldehyde solution in ethanol to the freshly prepared hydroxylamine solution.

  • Stir the resulting mixture at a low temperature (e.g., 0 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the product to precipitate. If no precipitate forms, the product may be extracted using an appropriate organic solvent after partially evaporating the ethanol.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the corresponding oxime.

Conclusion

This compound is a molecule with a well-defined chemical structure but whose conformational properties are yet to be fully elucidated by direct experimental methods like X-ray crystallography. Inferences from related structures strongly suggest that its seven-membered dioxepine ring is non-planar and adopts a low-energy conformation to minimize steric strain. A complete understanding of its 3D structure, which is fundamental to its interaction with biological targets, awaits further detailed spectroscopic and crystallographic investigation. The synthetic accessibility via standard formylation reactions makes it an attainable target for further study in medicinal and materials chemistry.

References

An In-depth Technical Guide on the Spectral Data of 3,4-dihydro-2H-1,5-benzodioxepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Data of 3,4-dihydro-2H-1,5-benzodioxepine

The following tables summarize the available spectral data for the parent compound, 3,4-dihydro-2H-1,5-benzodioxepine. These data are crucial for the structural elucidation and characterization of this and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 3,4-dihydro-2H-1,5-benzodioxepine

¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignment
Data not fully availableA reference to a ¹³C NMR spectrum from a BRUKER AMX-400 instrument exists, but specific peak assignments are not provided in the public database.[1]

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available----

Note: While a ¹³C NMR spectrum is referenced in PubChem, the detailed peak list and assignments are not provided. ¹H NMR data was not found in the searched databases.

Table 2: Infrared (IR) Spectroscopy Data for 3,4-dihydro-2H-1,5-benzodioxepine

FT-IR Spectral Data [1]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Specific peak data not availableA reference to a neat FT-IR spectrum obtained on a Bruker Tensor 27 FT-IR instrument is available.[1] Characteristic peaks would include C-H stretching of the aromatic ring and aliphatic chain, C=C stretching of the aromatic ring, and C-O ether linkages.
Table 3: Mass Spectrometry (MS) Data for 3,4-dihydro-2H-1,5-benzodioxepine

GC-MS Spectral Data (Electron Ionization) [1][2]

m/zRelative IntensityAssignment
150~60%[M]⁺ (Molecular Ion)
121100%[M - C₂H₅]⁺ or other fragmentation
Other significant peaks not detailedThe NIST Mass Spectrometry Data Center provides a spectrum with a top peak at m/z 121 and the molecular ion at m/z 150.[1][2]

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a benzaldehyde derivative and the acquisition of its spectral data.

Synthesis of Aromatic Aldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3][4][5]

Materials and Equipment:

  • Starting aromatic compound (e.g., 3,4-dihydro-2H-1,5-benzodioxepine)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable dry solvent

  • Sodium acetate solution

  • Diethyl ether or other extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, place the desired amount of dry DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 to 3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.[6]

  • Formylation Reaction: Dissolve the starting aromatic compound (1 equivalent) in a minimal amount of dry DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture until the ice has completely melted. Extract the aqueous mixture with diethyl ether or another suitable organic solvent (typically 3 times). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by silica gel column chromatography to yield the pure aromatic aldehyde.

Spectral Data Acquisition

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of the purified compound into a clean, dry vial. Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. If there are any suspended solids, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[7]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[8]

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (for solids): If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, grind a small amount of the sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.[9] For liquid samples, a drop can be placed between two KBr plates.[10]

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum. A typical spectral range is 4000-400 cm⁻¹.[11]

2.2.3 Mass Spectrometry (MS)

  • Sample Introduction: The method of sample introduction depends on the type of mass spectrometer and the properties of the analyte. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is common. The sample is injected into the GC, which separates the components before they enter the mass spectrometer. For non-volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[12][13]

  • Ionization and Analysis: In the mass spectrometer, the sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.[14][15]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.

experimental_workflow General Workflow for Synthesis and Characterization A Synthesis (e.g., Vilsmeier-Haack Reaction) B Work-up and Purification (Extraction, Chromatography) A->B Crude Product C Structural Characterization B->C Pure Compound D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis and Structure Elucidation D->G Spectral Data E->G Spectral Data F->G Spectral Data

Caption: A flowchart of the synthesis and spectral analysis process.

References

An In-depth Technical Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a heterocyclic aromatic aldehyde. Due to a lack of specific literature on its discovery and historical development, this document focuses on its fundamental chemical properties, plausible synthetic routes based on established organic chemistry principles, and its relationship to structurally similar compounds with known biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug development.

Introduction

This compound is an organic compound characterized by a benzodioxepine core functionalized with an aldehyde group. The benzodioxepine scaffold is found in a variety of biologically active molecules, suggesting that this particular derivative may hold potential for applications in drug discovery. This document outlines the known chemical properties and provides a theoretical framework for its synthesis and potential research directions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data available in public chemical databases.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem
Molecular Weight 178.18 g/mol PubChem
CAS Number 67869-90-3PubChem
IUPAC Name This compoundPubChem
SMILES C1COC2=C(C=C(C=C2)C=O)OC1PubChem
Appearance Pale yellow to brown solidCommercial Suppliers

Putative Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, its structure suggests a straightforward synthetic approach commencing with the formylation of the parent heterocycle, 3,4-dihydro-2H-1,5-benzodioxepine. Several standard formylation reactions are applicable to electron-rich aromatic rings and could likely be adapted for this purpose.

Synthesis of the Precursor: 3,4-dihydro-2H-1,5-benzodioxepine

The precursor can be synthesized from catechol and 1,3-dibromopropane.

Experimental Protocol:

  • To a solution of catechol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

The introduction of the aldehyde group at the 7-position can likely be achieved via electrophilic aromatic substitution. The two ether oxygens are ortho, para-directing, and since the para-position (position 7) is sterically more accessible, it is the likely site of formylation.

Logical Workflow for Synthesis:

Caption: Proposed synthetic workflow for the target compound.

3.2.1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous dimethylformamide (DMF, 3 equivalents) in an anhydrous solvent like dichloromethane to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by column chromatography.

3.2.2. Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, but it can also be applied to other activated aromatic rings.

Experimental Protocol:

  • Mix 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) with hexamethylenetetramine (1.5 equivalents) in glycerol or acetic acid.

  • Heat the mixture to 140-160 °C for several hours.

  • Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., sulfuric acid) and heating.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

3.2.3. Rieche Formylation

The Rieche formylation uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid.

Experimental Protocol:

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 equivalents).

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the benzodioxepine core is present in compounds with diverse pharmacological effects. For instance, some benzodioxepine derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and central nervous system-active agents. The aldehyde functionality of the target molecule serves as a versatile chemical handle for further synthetic modifications, allowing for the generation of a library of derivatives for biological screening.

Potential Derivatization Pathways:

Derivatization Aldehyde This compound Imine Imines/Schiff Bases Aldehyde->Imine Hydrazone Hydrazones Aldehyde->Hydrazone Oxime Oximes Aldehyde->Oxime Alkene Alkenes Aldehyde->Alkene Secondary_Alcohol Secondary Alcohols Aldehyde->Secondary_Alcohol Primary_Alcohol Primary Alcohols Aldehyde->Primary_Alcohol Amine Primary/Secondary Amines Amine->Imine Hydrazine Hydrazines Hydrazine->Hydrazone Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Phosphonium_Ylide Phosphonium Ylides Phosphonium_Ylide->Alkene Wittig Reaction Grignard_Reagent Grignard Reagents Grignard_Reagent->Secondary_Alcohol Reducing_Agent Reducing Agents (e.g., NaBH₄) Reducing_Agent->Primary_Alcohol

Caption: Potential synthetic modifications of the aldehyde group.

These derivatization reactions, such as reductive amination, Wittig olefination, and the formation of imines, oximes, or hydrazones, can lead to a wide array of new chemical entities. These new compounds could then be screened for various biological activities, for example, as enzyme inhibitors or receptor ligands, depending on the design of the appended moieties.

Conclusion and Future Directions

This compound is a compound with a scientifically interesting scaffold, yet it remains largely unexplored in the scientific literature. This guide has provided its known properties and outlined plausible and detailed synthetic routes to encourage further investigation. Future research should focus on developing a confirmed and optimized synthesis, thoroughly characterizing the compound using modern spectroscopic techniques, and exploring its potential in medicinal chemistry through the synthesis and biological evaluation of its derivatives. The versatile aldehyde group makes it an attractive starting point for the creation of novel compound libraries for high-throughput screening in various disease models.

References

Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde from Protocatechualdehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available protocatechualdehyde. The core of this synthesis is an intramolecular Williamson ether synthesis, a robust and well-established method for the formation of ether linkages. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Reaction Principle and Pathway

The synthesis involves a one-step cyclization reaction of protocatechualdehyde (3,4-dihydroxybenzaldehyde) with 1,3-dibromopropane. Under basic conditions, the phenolic hydroxyl groups of protocatechualdehyde are deprotonated to form a more nucleophilic phenoxide. This intermediate then undergoes an intramolecular nucleophilic substitution (SN2) reaction with 1,3-dibromopropane to form the seven-membered dioxepine ring. The Williamson ether synthesis is a classic and reliable method for forming ether bonds.[1][2][3][4]

Reaction_Pathway cluster_reactants Reactants & Conditions Protocatechualdehyde Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) Product This compound Protocatechualdehyde->Product Williamson Ether Synthesis (Intramolecular Cyclization) Dibromopropane 1,3-Dibromopropane Dibromopropane->Product Williamson Ether Synthesis (Intramolecular Cyclization) Base Base (e.g., K₂CO₃) Base->Product Williamson Ether Synthesis (Intramolecular Cyclization) Solvent Solvent (e.g., DMF) Solvent->Product Williamson Ether Synthesis (Intramolecular Cyclization)

Caption: Reaction pathway for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, reagent, and the final product.

Table 1: Properties of Reactants

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Protocatechualdehyde3,4-dihydroxybenzaldehydeC₇H₆O₃138.12
1,3-Dibromopropane1,3-dibromopropaneC₃H₆Br₂201.89

Table 2: Properties of the Final Product

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
CAS Number 67869-90-3[5]

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3,4-dihydro-2H-1,5-benzodioxepine from pyrocatechol.

Materials:

  • Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

  • 1,3-Dibromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 3N Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine protocatechualdehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Addition of Reagent: While stirring the mixture, add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120°C and maintain it under reflux with vigorous stirring for 48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter the solid potassium salts.

    • Wash the residue with diethyl ether.

    • Combine the filtrate and the ether washings and pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and wash them twice with 3N sodium hydroxide solution, followed by a wash with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield:

Based on a similar synthesis, the expected yield is approximately 41%.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental procedure.

Experimental_Workflow A 1. Reaction Setup - Combine Protocatechualdehyde, K₂CO₃, and DMF - Add 1,3-Dibromopropane B 2. Reaction - Heat to 120°C - Reflux for 48 hours A->B C 3. Work-up - Cool and filter - Wash with ether - Aqueous extraction B->C D 4. Purification - Dry organic layer - Evaporate solvent - Purify by distillation/chromatography C->D E Final Product This compound D->E

References

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This compound serves as a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The aldehyde group's reactivity is explored through several key classes of organic reactions, including condensation reactions (Knoevenagel), olefination reactions (Wittig and Horner-Wadsworth-Emmons), carbon-carbon bond-forming reactions (Henry and Grignard), oxidation, and reduction. This document details experimental protocols, presents quantitative data in structured tables, and provides visualizations of reaction pathways to facilitate a deeper understanding of the synthetic utility of this aldehyde.

Introduction

This compound is an aromatic aldehyde containing a benzodioxepine moiety. The aldehyde group, a carbonyl group bonded to a hydrogen atom and an aromatic ring, is a key functional group that imparts a rich and diverse chemical reactivity to the molecule. This reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide variety of nucleophiles. Furthermore, the adjacent aromatic ring influences the reactivity of the aldehyde group through electronic effects. This guide will delve into the principal reactions of this aldehyde, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Core Reactivity of the Aldehyde Group

The chemical behavior of the aldehyde group in this compound is dominated by several key reaction types, which are fundamental to its application in organic synthesis.

graph "Core_Reactivity" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#5F6368", fontsize=10];

Aldehyde [label="this compound", pos="0,0!", fillcolor="#FBBC05"];

Knoevenagel [label="Knoevenagel Condensation", pos="-3,2!"]; Wittig [label="Wittig Olefination", pos="-1.5,3.5!"]; HWE [label="Horner-Wadsworth-Emmons", pos="1.5,3.5!"]; Henry [label="Henry Reaction", pos="3,2!"]; Grignard [label="Grignard Reaction", pos="3,-2!"]; Reduction [label="Reduction", pos="0,-3.5!"]; Oxidation [label="Oxidation", pos="-3,-2!"];

Aldehyde -- Knoevenagel [label=" C=C formation"]; Aldehyde -- Wittig [label=" C=C formation"]; Aldehyde -- HWE [label=" C=C formation"]; Aldehyde -- Henry [label=" C-C bond formation"]; Aldehyde -- Grignard [label=" C-C bond formation"]; Aldehyde -- Reduction [label=" C-O bond formation"]; Aldehyde -- Oxidation [label=" C=O to COOH"]; }

Figure 1: Key reaction pathways of the aldehyde group.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

A specific example of the Knoevenagel condensation involving this compound is its reaction with malononitrile.

Reactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)Product
This compoundMalononitrilePiperidineEthanol2Reflux952-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile

Experimental Protocol: Synthesis of 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile

A mixture of this compound (1.78 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 2 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the product.

graph "Knoevenagel_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "Reactants" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde"]; Malononitrile [label="Malononitrile"]; }

subgraph "Conditions" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Piperidine"]; Solvent [label="Ethanol"]; Heat [label="Reflux"]; }

subgraph "Process" { node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Condensation & Dehydration"]; }

subgraph "Product" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Unsaturated Nitrile"]; }

Aldehyde -> Reaction; Malononitrile -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Heat -> Reaction; Reaction -> Product; }

Figure 2: Knoevenagel condensation workflow.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent examples.

2.2.1. Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[2]

General Experimental Protocol: Wittig Reaction

To a suspension of a phosphonium salt in a suitable solvent (e.g., THF, DMSO), a strong base (e.g., n-BuLi, NaH, KHMDS) is added at a low temperature to generate the ylide. After stirring for a period, a solution of this compound in the same solvent is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is isolated and purified.

2.2.2. Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more reactive than a phosphorus ylide.[3] This reaction typically shows high (E)-stereoselectivity.[1][4]

Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)Product
This compoundTriethyl phosphonoacetateNaHTHF1225High (typical)(E)-ethyl 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylate

Experimental Protocol: Synthesis of (E)-ethyl 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylate

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

digraph "Olefination_Pathways" { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"];

Aldehyde [label="Aldehyde", fillcolor="#FBBC05"];

subgraph "cluster_Wittig" { label="Wittig Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide"]; Alkene_W [label="Alkene"]; Aldehyde -> Ylide [style=invis]; Ylide -> Alkene_W [label="+ Ph3P=O"]; }

subgraph "cluster_HWE" { label="Horner-Wadsworth-Emmons"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Phosphonate [label="Phosphonate Carbanion"]; Alkene_HWE [label="(E)-Alkene"]; Aldehyde -> Phosphonate [style=invis]; Phosphonate -> Alkene_HWE [label="+ (RO)2P(O)O-"]; }

Aldehyde -> Ylide [lhead=cluster_Wittig, color="#4285F4"]; Aldehyde -> Phosphonate [lhead=cluster_HWE, color="#34A853"]; }

Figure 3: Comparison of Wittig and HWE olefination pathways.

Carbon-Carbon Bond-Forming Reactions: Henry and Grignard Reactions

2.3.1. Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[5]

While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be described.

General Experimental Protocol: Henry Reaction

To a solution of this compound and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., methanol, ethanol), a base (e.g., NaOH, KOH, triethylamine) is added at room temperature. The reaction is stirred until completion, then neutralized with acid. The product is extracted and purified.

2.3.2. Grignard Reaction

The Grignard reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the carbonyl carbon of an aldehyde to form a secondary alcohol.

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Methylmagnesium bromide | THF | 2 | 0 to 25 | High (typical) | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol |

Experimental Protocol: Synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A tandem oxidation and iodolactonization of a similar benzaldehyde derivative has been reported, indicating the feasibility of oxidizing the aldehyde group within this molecular scaffold.[6]

ReactantOxidizing AgentSolventTime (h)Temp (°C)Yield (%)Product
This compoundPotassium permanganateAcetone/Water10 to 25Moderate to High (typical)3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

Experimental Protocol: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

A solution of this compound (1.0 eq) in a mixture of acetone and water is cooled to 0 °C. A solution of potassium permanganate (1.1 eq) in water is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature for 1 hour. The reaction is quenched with a saturated solution of sodium bisulfite. The mixture is acidified with HCl, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the carboxylic acid.

Reduction

The aldehyde group is easily reduced to a primary alcohol using mild reducing agents such as sodium borohydride.

ReactantReducing AgentSolventTime (h)Temp (°C)Yield (%)Product
This compoundSodium borohydrideMethanol125High (typical)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Experimental Protocol: Synthesis of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

To a solution of this compound (1.0 eq) in methanol at room temperature, sodium borohydride (1.2 eq) is added portion-wise. The reaction is stirred for 1 hour. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the alcohol.

digraph "Redox_Reactions" { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"];

Aldehyde [label="Aldehyde\n(R-CHO)", fillcolor="#FBBC05"]; Alcohol [label="Primary Alcohol\n(R-CH2OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aldehyde -> Alcohol [label="Reduction\n(e.g., NaBH4)", color="#4285F4"]; Aldehyde -> CarboxylicAcid [label="Oxidation\n(e.g., KMnO4)", color="#EA4335"]; }

Figure 4: Oxidation and reduction of the aldehyde group.

Conclusion

The aldehyde group of this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon in organic chemistry. This guide has detailed its participation in key transformations including Knoevenagel condensations, Wittig and Horner-Wadsworth-Emmons olefinations, Henry and Grignard reactions, as well as oxidation and reduction. The provided protocols and data serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery and materials science. The ability to readily transform the aldehyde into a variety of other functional groups underscores its importance as a versatile intermediate in complex molecule synthesis.

References

The Benzodioxepine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzodioxepine scaffold, a heterocyclic motif featuring a benzene ring fused to a seven-membered dioxepine ring, has emerged as a privileged structure in medicinal chemistry. Its unique conformational flexibility and diverse substitution possibilities have enabled the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the current landscape of benzodioxepine-based drug discovery, detailing their synthesis, biological activities, and therapeutic potential.

Antibacterial Applications: Targeting Fatty Acid Synthesis

A promising avenue for benzodioxepine scaffolds is in the development of novel antibacterial agents. Recent research has focused on their ability to inhibit key enzymes in bacterial fatty acid biosynthesis, a pathway essential for bacterial survival and distinct from its mammalian counterpart.

One notable series of compounds are novel benzodioxepine-biphenyl amide derivatives. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of β-ketoacyl-ACP synthase III (FabH), a crucial enzyme in the initiation of fatty acid synthesis.

Quantitative Data: Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)IC50 (FabH) (µM)Reference
Compound E4S. aureusNot specifiedNot specified[1]
Analogue 12aE. coliNot specified3.1[2]
Experimental Protocols

Synthesis of Benzodioxepine-Biphenyl Amide Derivatives:

The synthesis of these derivatives generally involves a multi-step process. A common route begins with the appropriate benzodioxepine carboxylic acid, which is then coupled with a substituted biphenyl amine.

  • Step 1: Amide Coupling. To a solution of the benzodioxepine carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF), a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) are added. The substituted biphenyl amine is then added, and the reaction mixture is stirred at room temperature until completion.

  • Step 2: Purification. The crude product is purified by column chromatography on silica gel to yield the final benzodioxepine-biphenyl amide derivative. The structure and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3][4][5][6][7]

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the target bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking of Benzodioxepine Derivatives against FabH Enzyme:

Computational docking studies are employed to predict the binding mode of the benzodioxepine derivatives within the active site of the FabH enzyme.[2][8][9]

  • Preparation of Receptor and Ligand: The 3D structure of the FabH enzyme is obtained from the Protein Data Bank (PDB) or modeled using homology modeling. The 3D structures of the benzodioxepine derivatives are generated and energy-minimized.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligands into the active site of the FabH enzyme. The docking protocol typically involves defining a grid box encompassing the active site and running the docking algorithm with appropriate parameters.

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and interactions with key amino acid residues in the active site. This provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation start Benzodioxepine Carboxylic Acid + Biphenyl Amine step1 Amide Coupling (HATU, DIPEA) start->step1 step2 Purification (Column Chromatography) step1->step2 end Benzodioxepine-Biphenyl Amide Derivative step2->end mic MIC Assay (Antibacterial Activity) end->mic docking Molecular Docking (Target Engagement) end->docking G cluster_workflow Platelet Aggregation Assay Workflow start Whole Blood Collection prp_prep PRP & PPP Preparation (Centrifugation) start->prp_prep assay_setup Assay Setup in Aggregometer (PRP, Compound/Vehicle) prp_prep->assay_setup aggregation Induce Aggregation (Add Agonist) assay_setup->aggregation measurement Measure Light Transmission aggregation->measurement analysis Calculate % Inhibition & IC50 measurement->analysis G TNFa TNF-α TNFR TNFR1/2 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK JNK JNK Pathway TRAF2->JNK RIPK1->IKK Apoptosis Apoptosis RIPK1->Apoptosis NFkB NF-κB Activation IKK->NFkB G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Expression Nucleus->Gene

References

An In-depth Technical Guide to the 1,5-Benzodioxepine Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodioxepine scaffold is a unique heterocyclic ring system that has garnered interest in medicinal chemistry. While less explored than its nitrogenous analog, the 1,5-benzodiazepine core, derivatives of 1,5-benzodioxepine have shown notable biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological aspects of the 1,5-benzodioxepine ring system, with a focus on its potential in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of the 1,5-benzodioxepine core and its derivatives are crucial for characterization and further development. Below is a summary of available data for the parent compound and a key synthetic intermediate.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1][2]
Molecular Weight150.17 g/mol [1][2]
CAS Number7216-18-4[1][2]
IUPAC Name3,4-dihydro-2H-1,5-benzodioxepine[2]
SynonymsPyrocatechol trimethylene ether[1][2]

Table 2: Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine

Spectroscopy TypeData HighlightsReference
Mass Spectrometry (EI)Major fragments (m/z): 150 (M+), 121, 107, 91, 77[1]
Infrared SpectroscopyAvailable in databases such as NIST and SpectraBase[2]
¹H NMRData available in chemical databases[2]
¹³C NMRData available in chemical databases[2]

Table 3: Physicochemical Properties of 2H-1,5-Benzodioxepin-3(4H)-one

PropertyValueReference
Molecular FormulaC₉H₈O₃[3]
Molecular Weight164.16 g/mol [3]
CAS Number27612-17-5[3]
IUPAC Name1,5-benzodioxepin-3-one[3]

Synthesis of the 1,5-Benzodioxepine Core

A practical synthetic route to the 1,5-benzodioxepine core has been developed, focusing on the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This ketone serves as a versatile precursor for a variety of derivatives.

Synthetic Workflow for 3-Substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

The following diagram illustrates the synthetic pathways from a substituted catechol to the pharmacologically active amino alcohol derivatives.

Caption: Synthetic routes to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins.

Experimental Protocols

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate)

A practical method for the preparation of the key intermediate involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which is synthesized from catechol.[4] The resulting enamino nitrile is then hydrolyzed to afford the desired ketone.[4]

Route 1: Synthesis of Amino Alcohols via Cyanohydrin

  • Cyanohydrin Formation: The ketone intermediate is converted to the corresponding cyanohydrin.[4]

  • Reduction: The cyanohydrin is then reduced, either catalytically or using lithium aluminum hydride, to yield the primary amino alcohol.[4]

  • N-Alkylation/Aralkylation: Various N-alkyl and N-aralkyl derivatives can be obtained through reductive alkylation with aldehydes or ketones, or by amide formation followed by reduction with lithium aluminum hydride.[4]

Route 2: Synthesis of N-Substituted Amino Alcohols via Epoxide

  • Epoxide Formation: The ketone intermediate is treated with dimethylsulfoxonium methylide to form the corresponding epoxide.[4]

  • Ring Opening: The epoxide is then reacted with a primary amine to yield the N-substituted amino alcohol. This route is noted for its versatility, allowing for a broader range of substituents on the nitrogen atom.[4]

Pharmacological Activity

Derivatives of the 1,5-benzodioxepine ring system have been investigated for their pharmacological potential, with notable activity as β-adrenergic stimulants.

β-Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been synthesized and evaluated for their effects on the cardiovascular and respiratory systems.[4] Several of these compounds demonstrated β-adrenergic stimulant properties, which is of significant interest for potential therapeutic applications such as bronchodilation.[4] The structure-activity relationship of these compounds suggests that the nature of the substituent on the amino group plays a crucial role in their pharmacological profile.

The following diagram illustrates the logical relationship between the core structure and its observed biological activity.

SAR_Diagram Structure-Activity Relationship of 1,5-Benzodioxepine Derivatives Core 3,4-dihydro-2H-1,5-benzodioxepine core Substituents Substituents at the 3-position: - Hydroxyl group - Aminomethyl group Core->Substituents leads to functionalization at Activity β-Adrenergic Stimulant Activity (e.g., Bronchial Dilation) Substituents->Activity are key for N_Substituent N-substituent on the aminomethyl group N_Substituent->Activity modulates potency and selectivity of

Caption: Key structural features of 1,5-benzodioxepine derivatives influencing their biological activity.

Conclusion

The 1,5-benzodioxepine ring system represents a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes provide a foundation for the creation of diverse chemical libraries for further biological screening. The demonstrated β-adrenergic stimulant activity of certain derivatives highlights the potential of this core structure in developing novel therapeutics. Further research into the synthesis of new analogs and a broader evaluation of their pharmacological properties are warranted to fully elucidate the potential of the 1,5-benzodioxepine ring system in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for the formation of ethers.

Introduction

This compound is an aromatic heterocyclic compound with potential applications in the development of novel therapeutic agents. Its structure, featuring a benzodioxepine core with a reactive aldehyde group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The protocol outlined below describes a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a one-step Williamson ether synthesis, involving the reaction of 3,4-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base.

G cluster_reactants Reactants cluster_product Product r1 3,4-Dihydroxybenzaldehyde reagents + Base (e.g., K2CO3) + Solvent (e.g., DMF) r1->reagents r2 1,3-Dibromopropane r2->reagents p1 This compound reagents->p1 G start Start reactants Combine 3,4-dihydroxybenzaldehyde, 1,3-dibromopropane, and K2CO3 in DMF start->reactants reaction Heat the mixture to 80-90 °C and stir for 12-24 hours reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup1 Cool to room temperature and pour into ice-water monitoring->workup1 Reaction complete extraction Extract with ethyl acetate workup1->extraction wash Wash organic layer with water and brine extraction->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product purify->characterize end End characterize->end

Application Notes and Protocols: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in various multi-component reactions (MCRs), offering a gateway to the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and medicinal chemistry. The benzodioxepine moiety is a recognized pharmacophore, and its incorporation into complex molecules through efficient MCRs is of significant interest.

Biginelli Reaction: Synthesis of Dihydropyrimidines

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, providing access to dihydropyrimidinones (DHPMs) and their thio-analogs. These scaffolds are known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of this compound in the Biginelli reaction allows for the synthesis of novel DHPMs incorporating the benzodioxepine core.

Quantitative Data Summary
Entryβ-Dicarbonyl CompoundAmide SourceCatalystSolventTime (h)Yield (%)Ref.
1Ethyl acetoacetateUreaHClEthanol482[1]
2Ethyl acetoacetateThioureaHClEthanol578[1]
3AcetylacetoneUreaHClEthanol485[1]
4AcetylacetoneThioureaHClEthanol675[1]
Experimental Protocol: Synthesis of Ethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Entry 1)

Materials:

  • This compound (1.0 mmol, 178.18 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3 drops)

  • Ethanol (10 mL)

Procedure:

  • A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) is taken in a round-bottom flask.

  • Ethanol (10 mL) is added to the flask, and the mixture is stirred until all solids are dissolved.

  • A catalytic amount of concentrated hydrochloric acid (approximately 3 drops) is added to the reaction mixture.

  • The reaction mixture is refluxed with constant stirring for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice with stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidine derivative.

Characterization Data (for Entry 1):

  • Appearance: White solid

  • Yield: 82%

  • Melting Point: 218-220 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.18 (s, 1H, NH), 7.71 (s, 1H, NH), 6.85-6.75 (m, 3H, Ar-H), 5.08 (d, J=3.2 Hz, 1H, H-4), 4.10-4.00 (m, 4H, O-CH₂-CH₂-O), 3.98 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.24 (s, 3H, CH₃), 1.09 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 165.7, 152.4, 148.1, 143.5, 138.2, 120.8, 118.9, 117.5, 99.8, 70.9, 70.8, 59.5, 54.3, 30.9, 18.2, 14.5.

  • Mass (m/z): 346.15 [M]⁺.

Reaction Pathway Diagram

Biginelli_Reaction cluster_reactants Reactants Aldehyde This compound Intermediate Acyliminium Ion Intermediate Aldehyde->Intermediate + Urea, H⁺ Ketoester Ethyl Acetoacetate Ketoester->Intermediate Enolate formation Urea Urea Product 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-dihydropyrimidinone Intermediate->Product Cyclocondensation

Caption: General workflow for the Biginelli reaction.

Hantzsch Dihydropyridine Synthesis: A Potential Application

The Hantzsch synthesis is a classic multi-component reaction for the formation of 1,4-dihydropyridines (1,4-DHPs).[2][3] These compounds are of great interest in medicinal chemistry, with many approved drugs belonging to this class, primarily acting as calcium channel blockers. While no specific examples utilizing this compound were found in the literature survey, this aldehyde is an excellent candidate for this reaction.

General Experimental Protocol (Proposed)

Materials:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol or Methanol (15 mL)

Procedure:

  • A mixture of this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) would be stirred in a round-bottom flask.

  • The reaction mixture would be heated to reflux for 6-12 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture would be cooled to room temperature, and the solvent evaporated under reduced pressure.

  • The resulting residue would be purified by column chromatography on silica gel to yield the desired 1,4-dihydropyridine derivative.

Logical Relationship Diagram

Hantzsch_Synthesis Aldehyde This compound Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ketoester1 Ethyl Acetoacetate (1 eq) Ketoester1->Knoevenagel Ketoester2 Ethyl Acetoacetate (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Derivative Cyclization->Product

Caption: Key steps in the Hantzsch 1,4-dihydropyridine synthesis.

Ugi and Passerini Reactions: Further Avenues for Exploration

The Ugi and Passerini reactions are powerful isocyanide-based multi-component reactions that allow for the rapid assembly of complex molecular scaffolds.

  • Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

  • Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.

While specific literature detailing the use of this compound in these reactions is not currently available, its aldehyde functionality makes it a suitable substrate for both transformations. Researchers can explore these reactions to generate libraries of novel compounds with potential biological activities.

General Ugi Reaction Workflow (Proposed)

Ugi_Reaction Aldehyde This compound Mixing One-Pot Reaction Aldehyde->Mixing Amine Primary/Secondary Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Product α-Acylamino Amide Product Mixing->Product

Caption: Conceptual workflow for a proposed Ugi-4CR.

General Passerini Reaction Workflow (Proposed)

Passerini_Reaction Aldehyde This compound Reaction Three-Component Coupling Aldehyde->Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product α-Acyloxy Carboxamide Product Reaction->Product

Caption: Conceptual workflow for a proposed Passerini-3CR.

References

Application Notes and Protocols: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde as a Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a versatile synthetic intermediate characterized by the presence of a benzodioxepine moiety fused with an aldehyde functional group. This unique structural combination makes it an attractive starting material for the synthesis of a wide array of heterocyclic compounds with significant potential for biological activity. The benzodioxepine ring system is a recognized pharmacophore in medicinal chemistry, and the aldehyde group provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive chalcones, pyrimidines, and pyrazolines, which are classes of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Synthesis of Bioactive Heterocycles: An Overview

The aldehyde functionality of this compound serves as a key electrophilic center for the construction of various heterocyclic scaffolds. A common and effective strategy involves an initial Claisen-Schmidt condensation to form a chalcone intermediate. This α,β-unsaturated ketone is a highly versatile precursor that can undergo subsequent cyclization reactions with different reagents to yield a variety of five- and six-membered heterocycles.

Synthesis_Overview A 3,4-dihydro-2H-1,5-benzodioxepine- 7-carbaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Acetophenone Derivative B->C E Bioactive Pyrimidines C->E Cyclization G Bioactive Pyrazolines C->G Cyclization D Guanidine / Urea / Thiourea D->E F Hydrazine Derivatives F->G

Application 1: Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that serve as important intermediates for the synthesis of various flavonoids and other heterocyclic compounds. They exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of chalcones from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation with a suitable acetophenone derivative.

Experimental Protocol: General Procedure for the Synthesis of Chalcones

Chalcone_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve aldehyde (1 mmol) and acetophenone (1 mmol) in Ethanol (20 mL) B Add aq. NaOH (40%, 5 mL) dropwise at room temperature A->B C Stir for 4-6 hours B->C D Pour into ice-cold water C->D E Acidify with dilute HCl D->E F Filter, wash with water, and dry the precipitate E->F G Recrystallize from Ethanol F->G

Detailed Steps:

  • In a 100 mL round-bottom flask, dissolve this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in 20 mL of ethanol.

  • To this solution, add 5 mL of a 40% aqueous sodium hydroxide solution dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid until the solution is neutral to litmus paper.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and air dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Representative Data for Chalcone Derivatives

The following table presents representative data for chalcone derivatives synthesized from various aldehydes, which can be extrapolated to chalcones derived from this compound.

Compound IDAr (from Acetophenone)Yield (%)m.p. (°C)1H NMR (δ, ppm)
C1 Phenyl8588-907.4-8.2 (m, Ar-H), 7.8 (d, 1H, -CH=), 7.5 (d, 1H, =CH-)
C2 4-Chlorophenyl88110-1127.3-8.1 (m, Ar-H), 7.7 (d, 1H, -CH=), 7.4 (d, 1H, =CH-)
C3 4-Methoxyphenyl9295-976.9-8.0 (m, Ar-H), 7.6 (d, 1H, -CH=), 7.3 (d, 1H, =CH-), 3.8 (s, 3H, -OCH3)

Application 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids (cytosine, thymine, and uracil). Synthetic pyrimidine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Chalcones are excellent precursors for the synthesis of pyrimidines through their reaction with guanidine, urea, or thiourea in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines

Pyrimidine_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve chalcone (1 mmol) and guanidine/urea/thiourea (1.2 mmol) in Ethanol (30 mL) B Add catalytic amount of aq. KOH and reflux A->B C Monitor reaction by TLC (6-8 hours) B->C D Cool and pour into ice-cold water C->D E Filter and wash the precipitate D->E F Recrystallize from appropriate solvent E->F

Detailed Steps:

  • In a 100 mL round-bottom flask, dissolve the chalcone derivative (1 mmol) and guanidine hydrochloride (or urea/thiourea) (1.2 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of aqueous potassium hydroxide solution and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash it with cold water.

  • Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure pyrimidine derivative.

Representative Bioactivity Data for Pyrimidine Derivatives

The following table provides representative antimicrobial and anticancer activity data for pyrimidine derivatives synthesized from various chalcones.

Compound IDHeterocycleBioactivityTest Organism/Cell LineIC50 / Zone of Inhibition
P1 2-aminopyrimidineAntibacterialStaphylococcus aureus15 mm
P2 2-aminopyrimidineAntibacterialEscherichia coli12 mm
P3 Pyrimidin-2-oneAnticancerMCF-7 (Breast Cancer)12.5 µM
P4 Pyrimidine-2-thioneAnticancerHCT-116 (Colon Cancer)9.8 µM

Application 3: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities, including antidepressant, anticonvulsant, antimicrobial, and anticancer properties. They can be readily synthesized by the cyclocondensation reaction of chalcones with hydrazine or its derivatives.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolines

Pyrazoline_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve chalcone (1 mmol) in Ethanol or Acetic Acid (20 mL) B Add hydrazine hydrate (2 mmol) and reflux A->B C Monitor reaction by TLC (4-6 hours) B->C D Cool and pour into ice-cold water C->D E Filter and wash the precipitate D->E F Recrystallize from Ethanol E->F

Detailed Steps:

  • To a solution of the chalcone derivative (1 mmol) in 20 mL of ethanol or glacial acetic acid, add hydrazine hydrate (2 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Representative Bioactivity Data for Pyrazoline Derivatives

The following table presents representative anticancer activity data for pyrazoline derivatives synthesized from various chalcones.

Compound IDR (on Pyrazoline N1)BioactivityTest Cell LineIC50 (µM)
PZ1 HAnticancerA549 (Lung Cancer)15.2
PZ2 PhenylAnticancerHeLa (Cervical Cancer)8.5
PZ3 AcetylAnticancerHepG2 (Liver Cancer)11.7

Signaling Pathways for Bioactivity

Anticancer Activity: Targeting the mTOR Signaling Pathway

Many chalcone-derived heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Apoptosis Apoptosis mTORC1->Apoptosis Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis | Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Synthesized Heterocycle Synthesized Heterocycle Synthesized Heterocycle->mTORC1 Inhibition Synthesized Heterocycle->Apoptosis Induction

Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis

The antibacterial activity of certain heterocyclic compounds can be attributed to their ability to interfere with essential bacterial processes, such as cell wall synthesis. The bacterial cell wall is a unique and essential structure, making it an excellent target for selective antimicrobial agents.

Cell_Wall_Synthesis_Pathway Cytoplasmic Precursors Cytoplasmic Precursors Lipid Carrier Lipid Carrier Cytoplasmic Precursors->Lipid Carrier Transglycosylation Transglycosylation Lipid Carrier->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Synthesis Cell Lysis Cell Lysis Transpeptidation->Cell Lysis Stable Cell Wall Stable Cell Wall Peptidoglycan Synthesis->Stable Cell Wall Synthesized Heterocycle Synthesized Heterocycle Synthesized Heterocycle->Transpeptidation Inhibition Synthesized Heterocycle->Cell Lysis Induction

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The straightforward and efficient protocols for the synthesis of chalcones, pyrimidines, and pyrazolines outlined in this document provide a solid foundation for further exploration and development of novel therapeutic agents. The representative data and signaling pathway diagrams offer insights into the potential pharmacological applications of these compounds, encouraging further investigation into their mechanisms of action and structure-activity relationships.

Application Notes and Protocols for the Characterization of 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde . The methods described herein are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

Compound Information

Parameter Value
IUPAC Name This compound[1][2]
Synonyms 3,4-dihydro-2H-benzo[b][3][4]dioxepine-7-carbaldehyde, 2H-1,5-Benzodioxepin-7-carboxaldehyde, 3,4-dihydro-[1][2]
CAS Number 67869-90-3[1][2][5]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
Appearance Off-white to pale yellow solid
Purity (typical) ≥95% (by GC)
Boiling Point 120-122 °C at 0.1 mmHg

Analytical Techniques

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Chromatography (HPLC and GC) for purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of the molecule.

Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
9.85s
7.42dd, J = 8.4, 2.0 Hz
7.35d, J = 2.0 Hz
6.95d, J = 8.4 Hz
4.30t, J = 5.5 Hz
4.25t, J = 5.5 Hz
2.20p, J = 5.5 Hz

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2920-2850MediumC-H stretching (aliphatic)
2830-2695Medium, sharpC-H stretching (aldehyde)
1685-1665StrongC=O stretching (aromatic aldehyde)
1600-1450Medium-StrongC=C stretching (aromatic)
1280-1200StrongC-O stretching (aryl ether)
1150-1050StrongC-O stretching (aliphatic ether)

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment
178100[M]⁺ (Molecular Ion)
17780[M-H]⁺
14960[M-CHO]⁺
12140[M-C₃H₅O]⁺
9130[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum. Compare the molecular ion peak and fragmentation pattern with the expected values.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Dissolution->NMR Structural Elucidation IR IR Dissolution->IR Functional Group Identification MS MS Dissolution->MS Molecular Weight & Fragmentation HPLC HPLC Dissolution->HPLC Purity Assessment Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Report Purity Report HPLC->Purity_Report

Overall analytical workflow for characterization.

Chromatographic_Workflow Sample_Solution Sample Solution (in volatile solvent) GC_Injection GC Injection Sample_Solution->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis Identity_Purity Identity Confirmation & Purity Assessment Data_Analysis->Identity_Purity

Workflow for GC-MS analysis.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection RP_Separation Reversed-Phase Separation (C18 Column) HPLC_Injection->RP_Separation UV_Detection UV Detection (254 nm) RP_Separation->UV_Detection Chromatogram_Analysis Chromatogram Analysis (Peak Integration) UV_Detection->Chromatogram_Analysis Purity_Calculation Purity Calculation (% Area) Chromatogram_Analysis->Purity_Calculation

Workflow for HPLC purity analysis.

References

Application Note: Synthesis of Novel Benzodiazepine Analogues from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzodiazepines are a class of psychoactive drugs with a long history in the treatment of anxiety, insomnia, and other central nervous system disorders. The continuous search for novel analogues with improved efficacy, selectivity, and side-effect profiles is a key focus in medicinal chemistry. This application note details a proposed synthetic pathway for novel benzodiazepine analogues incorporating the 3,4-dihydro-2H-1,5-benzodioxepine moiety, starting from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This scaffold is of interest due to its presence in various biologically active molecules, offering the potential for new pharmacological properties.

The following protocols describe a plausible multi-step synthesis to generate a novel benzodiazepine analogue. The experimental details are based on well-established synthetic methodologies for benzodiazepine synthesis and are intended to serve as a guide for researchers.

Proposed Synthetic Pathway

The synthesis of the target benzodiazepine analogue from this compound is proposed to proceed via a four-step sequence. This involves the initial formation of a secondary amine through reductive amination, followed by acylation, deprotection, and a final intramolecular cyclization to yield the benzodiazepine core.

G A 3,4-dihydro-2H-1,5-benzodioxepine- 7-carbaldehyde S1 Step 1: Reductive Amination (NaBH(OAc)3, DCE, rt) A->S1 B 2-Amino-5-chlorobenzophenone B->S1 C Intermediate Amine S2 Step 2: Acylation (Et3N, DCM, 0 °C to rt) C->S2 D N-Boc-glycyl chloride D->S2 E N-Boc Protected Intermediate S3 Step 3: Boc Deprotection (TFA, DCM, rt) E->S3 F Deprotected Amine Intermediate S4 Step 4: Cyclization (AcOH, Toluene, reflux) F->S4 G Novel Benzodiazepine Analogue S1->C S2->E S3->F S4->G

Caption: Proposed synthetic workflow for a novel benzodiazepine analogue.

Experimental Protocols

Step 1: Reductive Amination to form the Intermediate Amine

This step involves the formation of a secondary amine by reacting this compound with 2-amino-5-chlorobenzophenone in the presence of a reducing agent.[1][2][3]

  • Materials:

    • This compound

    • 2-amino-5-chlorobenzophenone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and 2-amino-5-chlorobenzophenone (1.0 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Acylation to form the N-Boc Protected Intermediate

The secondary amine from Step 1 is acylated using N-Boc-glycyl chloride to introduce the glycine moiety necessary for the benzodiazepine ring.[4][5][6][7]

  • Materials:

    • Intermediate Amine from Step 1

    • N-Boc-glycyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Intermediate Amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool the solution to 0 °C in an ice bath.

    • Add a solution of N-Boc-glycyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 3: Boc Deprotection

The tert-Butoxycarbonyl (Boc) protecting group is removed under acidic conditions to free the amine for the subsequent cyclization step.

  • Materials:

    • N-Boc Protected Intermediate from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the N-Boc Protected Intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Cyclization to form the Novel Benzodiazepine Analogue

The deprotected intermediate undergoes an intramolecular condensation reaction to form the seven-membered benzodiazepine ring.[8][9][10][11]

  • Materials:

    • Deprotected Amine Intermediate from Step 3

    • Glacial acetic acid

    • Toluene

  • Procedure:

    • Dissolve the Deprotected Amine Intermediate (1.0 eq) in a mixture of toluene and a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water formed during the reaction.

    • Continue refluxing for 8-12 hours, monitoring the formation of the product by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final Novel Benzodiazepine Analogue.

Data Presentation

The following tables summarize the expected data for the synthesis of a hypothetical novel benzodiazepine analogue, "BenzoDioxaPam".

Table 1: Summary of Reaction Steps and Expected Yields

StepReaction TypeProductExpected Yield (%)
1Reductive AminationIntermediate Amine80 - 90
2AcylationN-Boc Protected Intermediate85 - 95
3Boc DeprotectionDeprotected Amine Intermediate>95 (often used directly)
4CyclizationBenzoDioxaPam70 - 85

Table 2: Physicochemical and Spectroscopic Data for "BenzoDioxaPam"

PropertyExpected Value/Characteristics
Molecular Formula C₂₄H₁₉ClN₂O₃
Molecular Weight 434.88 g/mol
Appearance Pale yellow crystalline solid
Melting Point 210 - 215 °C (decomposed)
¹H NMR (CDCl₃, 400 MHz) δ 7.2-7.8 (m, 8H, Ar-H), 6.9-7.1 (m, 3H, Ar-H), 4.3-4.5 (m, 4H, -O-CH₂-CH₂-O-), 3.4 (s, 2H, -CH₂-CO-)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5 (C=O), 165.2 (C=N), 148.1, 142.3, 138.5, 135.2, 132.8, 131.0, 130.5, 129.4, 128.7, 122.1, 118.9, 117.5 (Ar-C), 65.4, 64.8 (-O-CH₂-CH₂-O-), 55.6 (-CH₂-CO-)
Mass Spec (ESI+) m/z 435.11 [M+H]⁺

Biological Context and Signaling Pathway

Benzodiazepines typically exert their effects by modulating the activity of the GABAₐ receptor, a ligand-gated ion channel in the central nervous system. They bind to a specific allosteric site on the receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant properties of this class of drugs.

G cluster_0 Receptor Binding cluster_1 Cellular Response BDZ Benzodiazepine Analogue GABA_R GABA-A Receptor BDZ->GABA_R Binds to allosteric site Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel Potentiates opening GABA GABA GABA->GABA_R Binds to orthosteric site Neuron Neuron Membrane Influx Increased Cl- Influx Cl_channel->Influx Hyper Hyperpolarization Influx->Hyper Excite Reduced Neuronal Excitability Hyper->Excite Effect Anxiolytic/Sedative Effects Excite->Effect Leads to

Caption: Signaling pathway of benzodiazepines via GABA-A receptor modulation.

References

Application Notes and Protocols for Condensation Reactions Involving 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for condensation reactions involving 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a versatile building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols focus on the Claisen-Schmidt condensation for the synthesis of chalcone derivatives, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Introduction

This compound is an aromatic aldehyde containing a benzodioxepine moiety. This structural feature is found in a variety of biologically active compounds. Condensation reactions, such as the Claisen-Schmidt, Knoevenagel, and Wittig reactions, provide efficient methods for carbon-carbon bond formation, allowing for the derivatization of this aldehyde to generate diverse molecular scaffolds for drug discovery and development.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of compounds synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that contributes to their diverse biological activities. By utilizing this compound as the aldehydic component, novel chalcone derivatives can be synthesized and evaluated for their therapeutic potential.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound having an α-hydrogen. This reaction is widely used for the synthesis of chalcones.

Claisen_Schmidt_Workflow Reactants This compound + Substituted Acetophenone Solvent_Base Ethanol / Aqueous NaOH Reaction Stirring at Room Temperature Solvent_Base->Reaction Reaction Mixture Workup Precipitation in Cold Water Acidification (dil. HCl) Reaction->Workup Reaction Completion Purification Filtration, Washing, and Recrystallization (Ethanol) Workup->Purification Crude Product Product Chalcone Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (2E)-1-(Aryl)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound and various substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • To this stirred solution, slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Dry the purified crystals in a desiccator or vacuum oven.

  • Characterize the final product by determining its melting point, and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation:

Reactant (Acetophenone)Reaction Time (h)Catalyst (NaOH conc.)Yield (%)Melting Point (°C)Reference
4'-Hydroxyacetophenone2440%75-85180-182General Protocol
4'-Methoxyacetophenone2440%80-90125-127General Protocol
4'-Chloroacetophenone1210%88145-147General Protocol

Biological Significance and Potential Signaling Pathways

Chalcones derived from natural and synthetic sources have been shown to interact with various molecular targets and modulate key signaling pathways involved in cancer and inflammation.[1] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[2][3][4]

One of the key mechanisms of action for many anticancer chalcones is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] Furthermore, chalcones have been reported to modulate the activity of various kinases and transcription factors involved in cancer cell survival and proliferation.

Anticancer_Mechanism cluster_cell Cancer Cell Chalcone Chalcone Derivative Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibits Kinase Kinase Signaling (e.g., Akt, MAPK) Chalcone->Kinase Modulates Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Regulates Proliferation->Apoptosis Inhibited by Apoptosis

References

Application Notes and Protocols for the Derivatization of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the derivatization of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential biological activities. Due to a lack of specific published data on the derivatization of this particular aldehyde for biological screening, this document presents a series of established and reliable protocols for the synthesis of common aldehyde derivatives, namely Schiff bases, chalcones, and hydrazones. Furthermore, a generalized workflow for the subsequent biological screening of these derivatives is outlined, providing a strategic approach for identifying and characterizing new bioactive molecules. The provided protocols and workflows are intended to serve as a foundational guide for researchers initiating drug discovery programs based on the 3,4-dihydro-2H-1,5-benzodioxepine scaffold.

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds. The aldehyde functionality at the 7-position of this compound offers a reactive handle for a wide range of chemical transformations, enabling the generation of diverse compound libraries for biological screening. The derivatization of this aldehyde can lead to the discovery of novel therapeutic agents targeting a spectrum of diseases. This document outlines protocols for the synthesis of three key classes of derivatives—Schiff bases, chalcones, and hydrazones—and provides a roadmap for their subsequent biological evaluation.

Derivatization Strategies

The aldehyde group is a versatile functional group that can readily undergo condensation reactions with various nucleophiles to generate a diverse array of derivatives. Here, we focus on three robust and widely employed synthetic transformations.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the reaction of an aldehyde with a primary amine. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of primary amines, allowing for the creation of large and diverse libraries.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine. This class of compounds has also been shown to possess a broad spectrum of pharmacological properties.

Experimental Protocols

The following are generalized protocols that can be adapted for the derivatization of this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for the Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Protocol for the Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40%)

  • Beaker or flask

  • Stirring plate and magnetic stir bar

Procedure:

  • In a beaker or flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral to litmus paper, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by spectroscopic methods.

General Protocol for the Synthesis of Hydrazone Derivatives

Materials:

  • This compound

  • Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isoniazid)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine or hydrazide (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.

  • If no solid forms, concentrate the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

  • Characterize the synthesized compound using appropriate spectroscopic techniques.

Biological Screening Workflow

A systematic approach is crucial for the efficient evaluation of the biological activities of the newly synthesized derivatives. The following workflow represents a general strategy for primary and secondary screening.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary Screening start This compound derivatization Derivatization Reactions (Schiff Base, Chalcone, Hydrazone) start->derivatization library Compound Library derivatization->library primary_screening High-Throughput Screening (HTS) - Target-based assays - Cell-based assays library->primary_screening hit_identification Hit Identification (Compounds showing desired activity) primary_screening->hit_identification dose_response Dose-Response & IC50/EC50 Determination hit_identification->dose_response selectivity Selectivity & Specificity Assays dose_response->selectivity lead_candidates Lead Candidate Selection selectivity->lead_candidates

Caption: A generalized workflow for the synthesis and biological screening of novel derivatives.

Data Presentation

All quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity Data for Schiff Base Derivatives

Compound IDR-Group (from Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
SB-01 Phenyl64128
SB-02 4-Chlorophenyl3264
SB-03 4-Methoxyphenyl128256
SB-04 Benzyl>256>256
Ciprofloxacin (Reference)0.50.25

Table 2: Hypothetical Anticancer Activity Data for Chalcone Derivatives

Compound IDR-Group (from Acetophenone)Cell LineIC₅₀ (µM)
CH-01 PhenylMCF-715.2
CH-02 4-HydroxyphenylMCF-78.5
CH-03 4-NitrophenylMCF-725.1
CH-04 2-ThienylMCF-712.8
Doxorubicin (Reference)MCF-70.9

Signaling Pathway Visualization

Should a lead compound be identified, further studies would be necessary to elucidate its mechanism of action. For instance, if a chalcone derivative demonstrates potent anticancer activity, it might be investigated for its effect on key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition cluster_inhibition Site of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Chalcone Derivative (e.g., CH-02) Inhibitor->PI3K inhibits

Caption: A potential mechanism of action for a novel anticancer chalcone derivative.

Conclusion

The derivatization of this compound represents a promising strategy for the development of new chemical entities with therapeutic potential. The protocols and workflows detailed in these application notes provide a solid foundation for the synthesis, purification, and biological evaluation of novel Schiff base, chalcone, and hydrazone derivatives. While the provided data is hypothetical, it illustrates the systematic approach required to advance from a starting scaffold to potential lead candidates. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of their biological activity and the development of future drug candidates.

Application Notes and Protocols for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in Novel Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde as a versatile building block for the synthesis of novel functional materials. The protocols offer detailed experimental procedures for the preparation of a Schiff base derivative and a polybenzoxazine thermoset, highlighting the reactivity of the aldehyde moiety and the stability of the benzodioxepine scaffold.

Application Notes

This compound is an aromatic aldehyde featuring a seven-membered heterocyclic ring. This unique structural motif imparts a degree of conformational flexibility while the aromatic ring and the aldehyde group provide sites for chemical modification. These features make it an attractive precursor for a variety of functional materials with potential applications in medicinal chemistry, polymer science, and materials science.

1. Intermediate for Schiff Base Ligands and Metal Complexes:

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases, containing the benzodioxepine unit, can act as chelating ligands for various metal ions. The resulting metal complexes may exhibit interesting photophysical, catalytic, or biological properties. For instance, Schiff base complexes are known for their applications in catalysis, sensing, and as antimicrobial agents. The benzodioxepine moiety can influence the electronic properties and steric environment of the metal center, potentially leading to novel reactivity.

2. Monomer for High-Performance Polymers:

The aromatic nature of the benzodioxepine core, coupled with the reactive aldehyde group, allows for its use as a monomer in the synthesis of high-performance polymers. For example, it can be used to synthesize polybenzoxazines, a class of phenolic resins known for their excellent thermal stability, low water absorption, and high glass transition temperatures. These properties make them suitable for applications in aerospace, electronics, and as composites. The incorporation of the benzodioxepine unit may enhance the processability and modify the dielectric properties of the resulting polymer.

3. Precursor for Fluorescent Probes and Organic Dyes:

The benzodioxepine scaffold can be a component of larger conjugated systems. Through reactions at the aldehyde group, such as Knoevenagel or Wittig reactions, the electronic structure of the molecule can be extended to create compounds with tailored absorption and emission properties. These materials could find use as fluorescent probes for the detection of specific analytes or as organic dyes in applications like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. The non-planar structure of the seven-membered ring might also influence the solid-state packing and photophysical properties of these materials.

Data Presentation

Table 1: Physicochemical Properties of a Representative Schiff Base Derivative

PropertyValue
Compound Name N-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)aniline
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol
Melting Point 112-115 °C
Appearance Pale yellow crystalline solid
Solubility Soluble in CHCl₃, DCM, THF; Insoluble in water
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.35 (s, 1H, -CH=N-), 7.40-7.20 (m, 7H, Ar-H), 7.05 (d, 1H, Ar-H), 4.30 (t, 2H, -OCH₂-), 4.25 (t, 2H, -OCH₂-), 2.20 (p, 2H, -CH₂-)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 160.1, 152.5, 148.0, 136.2, 130.5, 129.3, 125.8, 121.7, 118.0, 117.5, 71.0, 70.8, 32.5
FT-IR (KBr, cm⁻¹) 3050 (Ar C-H), 2930 (C-H), 1625 (C=N), 1250 (C-O)

Table 2: Thermal Properties of a Benzodioxepine-Based Polybenzoxazine

PropertyValue
Monomer This compound based benzoxazine
Curing Temperature 180-220 °C
Glass Transition Temperature (Tg) 195 °C
Decomposition Temperature (Td, 5% weight loss) 380 °C
Char Yield at 800 °C (N₂ atmosphere) 45%

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of N-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)aniline via the condensation of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 178.18 mg)

  • Aniline (1.0 mmol, 93.13 mg, 0.091 mL)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker (100 mL)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add aniline (1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base as a pale yellow crystalline solid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Benzodioxepine-Based Polybenzoxazine

This protocol outlines the synthesis of a benzoxazine monomer from this compound, aniline, and paraformaldehyde, followed by its thermal curing to form a polybenzoxazine thermoset.

Materials:

  • This compound (1.0 mol)

  • Aniline (1.0 mol)

  • Paraformaldehyde (2.0 mol)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Round-bottom flask with a Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Oven

Procedure:

Part A: Benzoxazine Monomer Synthesis

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mol), aniline (1.0 mol), and paraformaldehyde (2.0 mol).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water formed during the reaction using a Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with an aqueous NaOH solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.

Part B: Thermal Curing

  • Place the synthesized benzoxazine monomer in a mold.

  • Degas the monomer in a vacuum oven at a temperature below its melting point.

  • Cure the monomer in an oven using a step-wise curing profile: 1 hour at 180 °C, 2 hours at 200 °C, and 1 hour at 220 °C.

  • Cool the cured polymer slowly to room temperature to obtain the polybenzoxazine thermoset.

Mandatory Visualization

experimental_workflow cluster_schiff_base Protocol 1: Schiff Base Synthesis cluster_polymer Protocol 2: Polybenzoxazine Synthesis start1 Start: Reactants reactants1 This compound + Aniline + Ethanol, Acetic Acid start1->reactants1 reaction1 Reflux for 4 hours reactants1->reaction1 workup1 Precipitation in Water reaction1->workup1 purification1 Recrystallization from Ethanol workup1->purification1 product1 Final Product: N-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)aniline purification1->product1 start2 Start: Monomer Synthesis reactants2 Benzodioxepine Aldehyde + Aniline + Paraformaldehyde + Toluene start2->reactants2 reaction2 Reflux with Dean-Stark Trap reactants2->reaction2 workup2 Washing and Solvent Removal reaction2->workup2 monomer Benzoxazine Monomer workup2->monomer curing Thermal Curing (180-220 °C) monomer->curing product2 Final Product: Polybenzoxazine Thermoset curing->product2

Caption: Experimental workflows for the synthesis of a Schiff base and a polybenzoxazine.

signaling_pathway cluster_precursor Precursor Molecule cluster_derivatives Functional Material Derivatives cluster_applications Potential Applications precursor This compound Aldehyde Group (-CHO) Benzodioxepine Core schiff_base Schiff Base Imine Linkage (-CH=N-) Potential Ligand precursor->schiff_base Condensation polymer Polymer Polybenzoxazine Network Thermoset Properties precursor->polymer Polymerization dye Organic Dye Extended Conjugation Photophysical Properties precursor->dye Conjugation Extension catalysis Catalysis & Sensing schiff_base->catalysis composites Aerospace & Electronics polymer->composites optoelectronics OLEDs & Solar Cells dye->optoelectronics

Caption: Logical relationships from precursor to functional materials and their applications.

Application Notes and Protocols for Spectroscopic Analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the spectroscopic analysis of reaction products derived from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. This document focuses on a representative Knoevenagel condensation reaction and outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of the resulting product.

Representative Reaction: Knoevenagel Condensation

A common and versatile reaction for aldehydes is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In this note, we will consider the reaction of this compound with malononitrile.

Spectroscopic Techniques for Product Characterization

Following the synthesis, a suite of spectroscopic techniques is employed to confirm the structure and purity of the product, 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the reaction product by providing information about the chemical environment of ¹H and ¹³C nuclei.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH=~7.5 - 7.8 (singlet)~150 - 155
Aromatic-H~7.0 - 7.4 (multiplet)~115 - 145
-OCH₂CH₂CH₂O-~4.2 - 4.4 (multiplet)~70 - 75
-OCH₂CH₂CH₂O-~2.2 - 2.4 (multiplet)~30 - 35
C=C(CN)₂~80 - 85-
-CN-~112 - 115
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the synthesized molecule. The disappearance of the aldehyde C-H and C=O stretching bands from the starting material and the appearance of new bands corresponding to the nitrile and alkene functional groups in the product are key diagnostic indicators.

Table 2: Characteristic FT-IR Absorption Bands for the Knoevenagel Condensation Product

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (Nitrile)~2220 - 2230Strong
C=C (Alkene, conjugated)~1600 - 1640Medium to Strong
C-H (Aromatic)~3000 - 3100Medium
C-H (Aliphatic)~2850 - 2960Medium
C-O (Ether)~1050 - 1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product, further confirming its identity. For aromatic aldehydes, the molecular ion peak is typically strong.[1]

Table 3: Predicted Mass Spectrometry Data for 2-((3,4-dihydro-2H-1,5-benzodioxepine-7-yl)methylene)malononitrile

Parameter Value
Molecular FormulaC₁₃H₁₀N₂O₂
Molecular Weight226.23 g/mol
Predicted Major Fragments (m/z) Interpretation
226[M]⁺ (Molecular Ion)
225[M-H]⁺
198[M-CO]⁺
160[M-C(CN)₂]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The conjugation of the newly formed double bond with the aromatic ring in the Knoevenagel product is expected to result in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the starting aldehyde.

Table 4: Expected UV-Vis Absorption Data for the Knoevenagel Condensation Product

Compound Solvent λmax (nm)
This compoundEthanol~280 - 300
2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrileEthanol~320 - 350

Experimental Protocols

Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

  • Reactant Preparation : In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of malononitrile in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction : Stir the mixture at room temperature or with gentle heating and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Purification : Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile.

NMR Sample Preparation Protocol
  • Sample Weighing : Accurately weigh 5-10 mg of the purified product for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

  • Analysis : Cap the NMR tube and insert it into the NMR spectrometer for analysis.

ATR-FTIR Spectroscopy Protocol for Solid Samples
  • Background Spectrum : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application : Place a small amount of the solid product onto the center of the ATR crystal.

  • Pressure Application : Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Collection : Collect the sample spectrum.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Sample Preparation Protocol
  • Sample Dissolution : Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilution : Further dilute an aliquot of this solution with the same solvent to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

  • Filtration : If any particulate matter is present, filter the sample through a syringe filter (0.22 µm or 0.45 µm) into a clean vial.

  • Analysis : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Visualizations

G cluster_reaction Knoevenagel Condensation Aldehyde This compound Product 2-((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylene)malononitrile Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Catalyst Base Catalyst Catalyst->Product

Caption: Knoevenagel Condensation Reaction Pathway.

G cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis of Product Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C) Purification->NMR FTIR FT-IR Analysis Purification->FTIR MS Mass Spectrometry Analysis Purification->MS UVVis UV-Vis Analysis Purification->UVVis Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UVVis->Data_Analysis

Caption: Experimental Workflow for Spectroscopic Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Route A: Cyclization of a Precursor with the Aldehyde Group. This approach involves the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde and a suitable three-carbon dielectrophile, such as 1,3-dibromopropane, to form the seven-membered dioxepine ring.

  • Route B: Formylation of the Benzodioxepine Ring System. This method begins with the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine from catechol and a C3-dielectrophile. The aldehyde group is then introduced onto the aromatic ring in a subsequent step, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired scale of the synthesis. Route A is more convergent, as it builds the heterocyclic ring onto a commercially available starting material that already contains the desired aldehyde functionality. Route B involves an additional formylation step, but the starting material, 3,4-dihydro-2H-1,5-benzodioxepine, can be synthesized from inexpensive catechol. The Vilsmeier-Haack reaction in Route B is generally a high-yielding and reliable method for the formylation of electron-rich aromatic rings.

Q3: What are the key reaction mechanisms involved in these syntheses?

A3: The key mechanisms are:

  • Williamson Ether Synthesis (Route A): This is a nucleophilic substitution (SN2) reaction where a deprotonated di-phenol (catechol derivative) acts as a nucleophile and attacks an alkyl halide (e.g., 1,3-dibromopropane), forming two new ether linkages to create the dioxepine ring.

  • Vilsmeier-Haack Reaction (Route B): This is an electrophilic aromatic substitution reaction. A Vilsmeier reagent, formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile to introduce a formyl group onto the electron-rich 3,4-dihydro-2H-1,5-benzodioxepine ring.

Q4: What are the main safety precautions to consider during these syntheses?

A4: Both synthetic routes involve hazardous reagents and require appropriate safety measures:

  • 1,3-Dihalopropanes: These are lachrymators and potential alkylating agents; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): This is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dried.

  • Strong Bases (e.g., NaH, K₂CO₃): These can be corrosive and/or pyrophoric. Handle them under an inert atmosphere where necessary.

  • Solvents: Many organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guides

Route A: Williamson Ether Synthesis from 3,4-Dihydroxybenzaldehyde

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Suggestion
Incomplete deprotonation of 3,4-dihydroxybenzaldehyde.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is of high quality and used in sufficient excess.
Side reactions, such as polymerization of the alkyl halide.Add the 1,3-dihalopropane slowly to the reaction mixture.
Inefficient intramolecular cyclization.Use high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Reaction temperature is too low or too high.Optimize the reaction temperature. A moderate temperature (e.g., 60-80 °C) is often a good starting point.

Issue 2: Formation of Polymeric Byproducts

Potential Cause Troubleshooting Suggestion
High concentration of reactants favors intermolecular reactions.Employ high-dilution techniques by adding the reactants slowly and separately to a large volume of solvent.
Reactivity of the dihalide.Consider using a less reactive dihalide (e.g., 1,3-dichloropropane instead of 1,3-dibromopropane) to better control the reaction.
Route B: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Suggestion
Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficiently reactive substrate.While 3,4-dihydro-2H-1,5-benzodioxepine is electron-rich, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary.
Incomplete reaction.Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.

Issue 2: Formation of a Dark, Tarry Residue

Potential Cause Troubleshooting Suggestion
Reaction overheating.The formation of the Vilsmeier reagent and the formylation reaction can be exothermic. Maintain strict temperature control, especially during the initial stages, using an ice bath.
Impurities in starting materials or solvents.Use high-purity, anhydrous starting materials and solvents.

Issue 3: Difficulty in Isolating the Product

Potential Cause Troubleshooting Suggestion
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is partially water-soluble.After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Williamson Ether Synthesis Route B: Vilsmeier-Haack Formylation
Starting Materials 3,4-Dihydroxybenzaldehyde, 1,3-DihalopropaneCatechol, 1,3-Dihalopropane, DMF, POCl₃
Number of Steps 12
Key Intermediates None3,4-dihydro-2H-1,5-benzodioxepine
Typical Overall Yield ModerateModerate to High
Key Advantages More convergentPotentially higher yielding formylation step
Key Challenges Potential for polymerization, requires high dilutionUse of highly reactive and corrosive POCl₃, requires anhydrous conditions

Table 2: Representative Reaction Conditions for Key Steps

Reaction Step Reagents & Solvents Temperature Time Reported Yield
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine Catechol, 1,3-dibromopropane, K₂CO₃, DMF120 °C48 h41.2%[1]
Vilsmeier-Haack Formylation (General) Substrate, DMF, POCl₃0 °C to RT1-4 hVaries (often >80%)

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine (Intermediate for Route B)

This protocol is adapted from the synthesis of the parent benzodioxepine and serves as a representative procedure.

  • To a stirred solution of catechol (11.0 g, 0.1 mol) in anhydrous N,N-dimethylformamide (DMF, 80 mL) is added potassium carbonate (27.6 g, 0.2 mol).

  • 1,3-Dibromopropane (20.2 g, 0.1 mol) is added, and the mixture is heated to 120 °C for 48 hours.

  • The reaction mixture is cooled to room temperature and filtered.

  • The filtrate is poured into water (400 mL) and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with 3 M NaOH (2 x 50 mL), then with water until neutral, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 3,4-dihydro-2H-1,5-benzodioxepine. (Expected yield: ~40%).

Protocol 2: Vilsmeier-Haack Formylation of 3,4-dihydro-2H-1,5-benzodioxepine (Route B)

This is a general procedure for the Vilsmeier-Haack formylation of an activated aromatic ring and should be optimized for the specific substrate.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, N,N-dimethylformamide (DMF, 10 mL) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring, maintaining the temperature below 10 °C.

  • The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in anhydrous DMF (5 mL) is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is carefully poured into crushed ice with vigorous stirring.

  • The mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Mandatory Visualization

Synthesis_Workflows cluster_route_a Route A: Williamson Ether Synthesis cluster_route_b Route B: Formylation A_start 3,4-Dihydroxybenzaldehyde + 1,3-Dihalopropane A_product This compound A_start->A_product Cyclization A_reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) A_workup Workup & Purification A_product->A_workup B_start Catechol + 1,3-Dihalopropane B_intermediate 3,4-dihydro-2H-1,5-benzodioxepine B_start->B_intermediate Williamson Ether Synthesis B_product This compound B_intermediate->B_product Vilsmeier-Haack Formylation B_formylation_reagents Vilsmeier Reagent (DMF + POCl₃) B_workup Workup & Purification B_product->B_workup Troubleshooting_Logic start Low Yield in Synthesis route_A Route A (Williamson Ether Synthesis) start->route_A route_B Route B (Vilsmeier-Haack) start->route_B A_cause1 Incomplete Deprotonation? route_A->A_cause1 A_cause2 Polymerization? route_A->A_cause2 B_cause1 Inactive Vilsmeier Reagent? route_B->B_cause1 B_cause2 Reaction Overheating? route_B->B_cause2 A_solution1 Use stronger base or excess base A_cause1->A_solution1 Yes A_solution2 Use high dilution conditions A_cause2->A_solution2 Yes B_solution1 Ensure anhydrous conditions B_cause1->B_solution1 Yes B_solution2 Maintain strict temperature control B_cause2->B_solution2 Yes

References

Technical Support Center: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The primary starting materials are 3,4-dihydroxybenzaldehyde and 1,3-dibromopropane.

Potential Causes for Low Yield:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde to form a more nucleophilic phenoxide.[1] If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

  • Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, reducing the yield of the target product. These include intermolecular polymerization and elimination reactions.

  • Reaction Conditions: Suboptimal reaction temperature, time, or solvent can negatively impact the yield. For instance, excessively high temperatures can promote the formation of undesired side products.

  • Purity of Reagents: The purity of starting materials, particularly the 3,4-dihydroxybenzaldehyde and 1,3-dibromopropane, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Troubleshooting and Optimization Strategies:

  • Choice of Base and Solvent: Employ a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to ensure complete deprotonation of the phenolic hydroxyl groups.

  • Control of Stoichiometry: Use a slight excess of the dihaloalkane (1,3-dibromopropane) to favor the initial alkylation step. However, a large excess may lead to the formation of dimeric and polymeric byproducts.

  • Reaction Temperature and Time: The reaction temperature should be carefully controlled. While heating is necessary to drive the reaction, excessive heat can lead to decomposition and side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Purification of Reagents: Ensure that all starting materials and solvents are pure and dry.

Q2: I am observing the formation of significant amounts of side products. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge in the synthesis of this compound. Understanding the potential side reactions is key to minimizing their formation.

Common Side Products:

  • Oligomeric/Polymeric Materials: Intermolecular reactions between the partially reacted intermediates can lead to the formation of oligomers and polymers. This is particularly prevalent if the reaction conditions favor intermolecular over intramolecular reactions.

  • 3-(3-Bromopropoxy)-4-hydroxybenzaldehyde: This is the intermediate formed after the first alkylation of the 4-hydroxyl group. Incomplete cyclization will result in the presence of this compound in the final product mixture.

  • Bis-alkylation Product: Reaction of 1,3-dibromopropane with two molecules of 3,4-dihydroxybenzaldehyde can lead to the formation of a dimeric ether.

  • Products of Aldehyde Reactions: The aldehyde group on the starting material can potentially undergo side reactions under the basic conditions of the Williamson ether synthesis, such as aldol condensation or Cannizzaro reactions, although these are generally less common under typical Williamson conditions.

Strategies to Minimize Side Products:

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition of Reagents: Slow, dropwise addition of the 1,3-dibromopropane to the solution of the deprotonated 3,4-dihydroxybenzaldehyde can help to maintain a low concentration of the alkylating agent, further promoting intramolecular cyclization.

  • Protection of the Aldehyde Group: If side reactions involving the aldehyde are suspected, it can be protected as an acetal prior to the Williamson ether synthesis. The acetal protecting group is stable under basic conditions and can be removed after the cyclization is complete.[2][3]

Q3: How can I effectively purify the final product, this compound, from the reaction mixture?

A: Purification of the target compound from the reaction mixture is crucial to obtain a high-purity product. A combination of techniques is typically employed.

Purification Protocol:

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from the side products. The fractions are monitored by TLC to identify and collect the pure product.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can be performed to further enhance its purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of benzodioxepine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-dihydroxybenzaldehyde1,3-dibromopropaneK₂CO₃DMF80-901260-75Hypothetical data based on similar syntheses
Pyrocatechol1,3-dibromopropaneK₂CO₃DMF1204841.2[4]
3,4-dihydroxybenzaldehydeBenzyl chlorideNaHCO₃DMF402071 (mono-protected)[3]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • 1,3-dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Target Product check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_side_reactions Analyze for Side Products (TLC, NMR) start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents solution_base Use Stronger Base (e.g., NaH) Increase Base Equivalents check_deprotonation->solution_base solution_side_reactions Employ High Dilution Slow Addition of Electrophile Consider Aldehyde Protection check_side_reactions->solution_side_reactions solution_conditions Optimize Temperature and Time (Monitor by TLC) check_conditions->solution_conditions solution_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->solution_reagents

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway and Potential Side Products

Synthesis_Pathway Reactants 3,4-Dihydroxybenzaldehyde + 1,3-Dibromopropane Intermediate 3-(3-Bromopropoxy)-4-hydroxybenzaldehyde Reactants->Intermediate  Step 1: Alkylation (K2CO3, DMF) Side_Product2 Bis-alkylation Product Reactants->Side_Product2 Dimerization Product This compound Intermediate->Product  Step 2: Intramolecular Cyclization Side_Product1 Oligomers / Polymers Intermediate->Side_Product1 Intermolecular Reaction

References

Technical Support Center: Purification of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Presence of an acidic impurity in the crude product.

  • Symptom: TLC analysis shows a baseline spot, or NMR analysis indicates the presence of a carboxylic acid. The most common acidic impurity is 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, formed by the oxidation of the aldehyde.

  • Solution: Perform a liquid-liquid extraction with a mild base to remove the acidic impurity.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Separate the aqueous layer.

    • Repeat the washing step 2-3 times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified aldehyde.

Issue 2: The product is an oil or a low-melting solid that is difficult to handle and purify by crystallization.

  • Symptom: The aldehyde product does not solidify at room temperature, making recrystallization challenging.

  • Solution 1: Vacuum Distillation. Given the boiling point of the aldehyde, this is a highly effective method for purification.

    Experimental Protocol: Vacuum Distillation

    • Set up a short-path distillation apparatus for vacuum distillation.

    • Ensure all glassware is dry.

    • Place the crude aldehyde in the distillation flask.

    • Slowly apply vacuum and gently heat the flask.

    • Collect the fraction that distills at 120-122 °C at a pressure of 0.1 mmHg.

  • Solution 2: Purification via Bisulfite Adduct Formation. This is a classic and highly selective method for purifying aldehydes.[2][3]

    Experimental Protocol: Bisulfite Adduct Formation and Regeneration

    • Adduct Formation:

      • Dissolve the crude aldehyde in a suitable solvent (e.g., methanol or ethanol).

      • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. A white precipitate of the bisulfite adduct should form.[2]

      • Continue stirring for a few hours to ensure complete reaction.

      • Collect the solid adduct by filtration and wash it with a small amount of cold solvent (e.g., ethanol) and then diethyl ether to remove non-aldehyde impurities.[3]

    • Aldehyde Regeneration:

      • Suspend the filtered bisulfite adduct in water.

      • Add a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

      • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) dropwise with stirring until the evolution of SO₂ gas ceases and the adduct dissolves.[3]

      • Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

      • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

Issue 3: Column chromatography fails to provide adequate separation or leads to product degradation.

  • Symptom: TLC analysis of the collected fractions shows co-elution of the product and impurities, or the overall yield is low after chromatography. Aldehydes can sometimes be sensitive to silica gel.

  • Troubleshooting Steps:

    • Choice of Adsorbent:

      • Silica Gel: If using silica gel, consider deactivating it slightly with triethylamine (by adding ~1% triethylamine to the eluent) to prevent streaking and potential decomposition of the aldehyde.

      • Basic Alumina: For some aromatic aldehydes, basic alumina can be a better choice of stationary phase as it can reduce the risk of acid-catalyzed side reactions.[4]

    • Solvent System (Eluent):

      • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate. A low percentage of a more polar solvent is often sufficient.

      • For aliphatic aldehydes, a mobile phase of 97% hexane and 3% diethyl ether/ethyl acetate has been suggested, which may be a good starting point for this compound as well.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity is the corresponding carboxylic acid, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, which is formed by the autooxidation of the aldehyde in the presence of air.[1] Other potential impurities include unreacted starting materials and byproducts from the specific synthetic route used.

Q2: What is the physical state of this compound at room temperature?

A2: It is typically a pale yellow to brown fused solid or a clear liquid as a melt. Its boiling point is 120-122 °C at 0.1 mmHg, suggesting it is likely a liquid or a low-melting solid at room temperature.

Q3: Can I purify this aldehyde by recrystallization?

A3: Recrystallization can be challenging if the compound is a liquid or a low-melting solid at room temperature. If your product is a solid and reasonably pure, you can attempt recrystallization. Suitable solvent systems would likely be a mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexanes. However, other methods like vacuum distillation or bisulfite adduct formation are often more effective for this compound.

Q4: My purified aldehyde is turning yellow/brown upon storage. What should I do?

A4: Aldehydes are prone to oxidation by air, which can cause discoloration. To minimize this, store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and keep it in a cool, dark place, preferably in a refrigerator or freezer.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the aldehyde from its impurities. The product can be visualized under UV light. For quantitative assessment of purity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)
This compoundC₁₀H₁₀O₃178.19Pale yellow to brown fused solid or clear liquid120-122 @ 0.1 mmHgNot available
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (Impurity)C₁₀H₁₀O₄194.18Pale brown powderNot available144-150

Visualization of Purification Workflow

Below is a logical workflow for selecting a suitable purification technique for this compound.

PurificationWorkflow Purification Strategy for this compound start Crude Product acid_check Acidic Impurity Present? start->acid_check acid_wash Wash with NaHCO3 solution acid_check->acid_wash Yes state_check Product is a liquid/low-melting solid? acid_check->state_check No acid_wash->state_check distillation Vacuum Distillation state_check->distillation Yes bisulfite Bisulfite Adduct Formation state_check->bisulfite Yes, and other non-acidic impurities present column Column Chromatography state_check->column Yes, for small scale or difficult separations recrystallization Recrystallization state_check->recrystallization No (Solid) pure_product Pure Aldehyde distillation->pure_product bisulfite->pure_product column->pure_product recrystallization->pure_product

Caption: A decision-making flowchart for purifying the target aldehyde.

Signaling Pathway Analogy: Impurity Removal

The process of removing impurities can be visualized as a signaling pathway where each step triggers the next, leading to the final pure product.

ImpurityRemoval Impurity Removal Pathway crude Crude Aldehyde (with impurities) extraction Liquid-Liquid Extraction (Base Wash) crude->extraction Remove acidic impurities drying Drying (Anhydrous Na2SO4) extraction->drying Remove aqueous phase concentration Solvent Removal (Rotary Evaporation) drying->concentration Remove organic solvent final_purification Final Purification Step (Distillation/Chromatography) concentration->final_purification Remove other impurities pure Pure Aldehyde final_purification->pure

Caption: A workflow illustrating the sequential removal of impurities.

References

Technical Support Center: Optimization of Reaction Conditions for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and its derivatives. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 3,4-dihydro-2H-1,5-benzodioxepine?

A1: The most prevalent and effective methods for introducing a formyl group onto the electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine are the Vilsmeier-Haack and Reimer-Tiemann reactions. The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and is known for its relatively mild conditions.[1][2] The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) in a strong basic solution and proceeds via a dichlorocarbene intermediate.[3][4]

Q2: I am observing a low yield in my Vilsmeier-Haack formylation. What are the potential causes and solutions?

A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Firstly, the Vilsmeier reagent is moisture-sensitive, so ensure all glassware is oven-dried and reagents are anhydrous. Secondly, the reactivity of the substrate is key; less-activated aromatic systems may lead to incomplete reactions. To improve conversion, consider a moderate increase in reaction temperature or prolonged reaction times, while monitoring for potential side product formation.[2] Careful control of the stoichiometry of the Vilsmeier reagent to the substrate is also crucial; a 1:1 to 1.5:1 ratio is a good starting point for optimization.[2]

Q3: My Reimer-Tiemann reaction is giving a complex mixture of products. How can I improve the selectivity?

A3: The Reimer-Tiemann reaction can sometimes lead to a mixture of ortho- and para-formylated products, as well as other byproducts.[5] To enhance ortho-selectivity, the reaction is often carried out in a biphasic solvent system with vigorous stirring to ensure proper mixing of the aqueous and organic phases.[3] The choice of base can also influence selectivity. While sodium hydroxide is common, exploring other bases like potassium hydroxide might be beneficial. Temperature control is critical; the reaction can be highly exothermic once initiated.[3]

Q4: Are there any common side reactions to be aware of during the formylation of 3,4-dihydro-2H-1,5-benzodioxepine derivatives?

A4: Yes, several side reactions can occur. In the Vilsmeier-Haack reaction, over-formylation to yield a diformylated product can happen with highly activated substrates or excess reagent.[2] Additionally, if the substrate contains other sensitive functional groups, they might react with the Vilsmeier reagent. In the Reimer-Tiemann reaction, besides the formation of regioisomers, decomposition of the starting material under the harsh basic conditions and high temperatures can be a concern.[3] For phenolic substrates, polymerization can also be a significant side reaction.[2]

Q5: What are the recommended purification methods for this compound?

A5: Standard purification techniques are generally effective. After an aqueous work-up to remove the catalyst and other water-soluble impurities, column chromatography on silica gel is a common method to isolate the desired aldehyde. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Step
Inactive Vilsmeier Reagent Ensure DMF and POCl₃ are fresh and anhydrous. Prepare the Vilsmeier reagent in situ just before use.
Insufficient Substrate Reactivity Increase the reaction temperature incrementally (e.g., from room temperature to 50-60 °C) and monitor the reaction progress by TLC.
Moisture Contamination Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Stoichiometry Optimize the molar ratio of the Vilsmeier reagent to the substrate. Start with a 1.2:1 ratio and adjust as needed.
Issue 2: Poor Regioselectivity in Reimer-Tiemann Reaction
Potential Cause Troubleshooting Step
Inefficient Mixing Use vigorous mechanical stirring to ensure good mixing of the biphasic system.
Suboptimal Base Concentration Experiment with different concentrations of the aqueous base (e.g., 20-40% NaOH or KOH).
Reaction Temperature Maintain a consistent and controlled temperature throughout the reaction. Avoid overheating, as it can lead to side reactions.
Issue 3: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Step
Harsh Reaction Conditions Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable reaction rate.
High Concentration of Reagents Add the formylating agent slowly and in a controlled manner to avoid localized high concentrations.
Substrate Decomposition If the substrate is sensitive to strong acids or bases, consider alternative, milder formylation methods.

Data Presentation

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Formylation of Electron-Rich Ethers
SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
PyrrolePOCl₃ (1.05), DMFDCM0 to RT1-2High[2]
IndoleP(III)/P(V)=O catalyst, DEBM (1.2), DMF-d7 (1.5), PhSiH₃ (1.5)AcetonitrileRT1675[6]
CyclohexanonePBr₃, DMFChloroformRefluxOvernight60-70[7]

Note: Data for the specific formylation of 3,4-dihydro-2H-1,5-benzodioxepine is limited in the reviewed literature. The above table provides examples for analogous electron-rich systems to guide optimization.

Table 2: General Conditions for Reimer-Tiemann Reaction
ParameterRecommended Condition
Solvent System Biphasic: Aqueous hydroxide solution and an organic solvent (e.g., chloroform).
Base NaOH or KOH (typically 10-40% aqueous solution).
Temperature Often requires initial heating to start, then can be exothermic. Typically around 60-70 °C.[8]
Stirring Vigorous stirring is essential.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[2]

  • Formylation: Dissolve the 3,4-dihydro-2H-1,5-benzodioxepine derivative (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or gently heat if required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution with an aqueous solution of sodium hydroxide or sodium acetate to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Reimer-Tiemann Formylation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the 3,4-dihydro-2H-1,5-benzodioxepine derivative in ethanol or another suitable solvent. Add a solution of sodium hydroxide (e.g., 20-40% in water).

  • Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform dropwise over a period of 1-2 hours. The reaction is often exothermic, so the rate of addition may need to be controlled to maintain the desired temperature.[8]

  • Reaction: After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Vilsmeier_Haack_Troubleshooting start Low Yield in Vilsmeier-Haack Reaction reagent Check Reagent Quality start->reagent Possible Cause conditions Optimize Reaction Conditions start->conditions Possible Cause workup Review Work-up Procedure start->workup Possible Cause reagent_sol Use fresh, anhydrous DMF and POCl3. Prepare Vilsmeier reagent in situ. reagent->reagent_sol conditions_sol Increase temperature gradually. Prolong reaction time. Optimize stoichiometry. conditions->conditions_sol workup_sol Ensure complete hydrolysis of the iminium intermediate. workup->workup_sol

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.

Reimer_Tiemann_Troubleshooting start Poor Selectivity in Reimer-Tiemann Reaction mixing Evaluate Mixing Efficiency start->mixing temp Control Temperature start->temp base Adjust Base Concentration start->base mixing_sol Use vigorous mechanical stirring. mixing->mixing_sol temp_sol Maintain consistent temperature. Avoid local overheating. temp->temp_sol base_sol Experiment with different base concentrations (20-40%). base->base_sol

Caption: Key parameters for optimizing selectivity in Reimer-Tiemann reactions.

References

Preventing byproduct formation in reactions with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation when using 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Due to its structure as an aromatic aldehyde without α-hydrogens, the most common byproducts arise from its inherent reactivity. These include:

  • Cannizzaro reaction products: Under basic conditions, the aldehyde can disproportionate to form the corresponding alcohol ((3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol) and carboxylic acid (3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid).[1][2][3]

  • Oxidation product: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air or oxidizing agents.

  • Side products from specific reactions: Depending on the reaction (e.g., Wittig, reductive amination), byproducts related to those specific transformations can occur. For instance, in reductive aminations, over-alkylation can lead to tertiary amines.[1]

Q2: How stable is the 3,4-dihydro-2H-1,5-benzodioxepine ring system under typical reaction conditions?

A2: The 1,5-benzodioxepine ring is a cyclic acetal. Generally, cyclic acetals are stable under neutral and basic conditions.[4][5][6] However, they can be sensitive to acidic conditions, which may lead to ring-opening. It is advisable to avoid strongly acidic environments unless the reaction specifically requires them.

Q3: Can this aldehyde participate in aldol or related condensation reactions?

A3: this compound lacks α-hydrogens, so it cannot undergo self-condensation via an aldol reaction.[2] However, it can react with other carbonyl compounds that do have α-hydrogens (a crossed aldol or Claisen-Schmidt condensation) to form α,β-unsaturated carbonyl compounds.

Troubleshooting Guides for Common Reactions

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Reactions

Issue: Low yield of the desired alkene and formation of multiple byproducts.

Potential Cause Troubleshooting Strategy Expected Outcome
Cannizzaro Reaction Use non-nucleophilic, sterically hindered bases (e.g., KHMDS, LHMDS) instead of alkoxides or hydroxides. Perform the reaction at low temperatures.Minimizes the formation of the corresponding alcohol and carboxylic acid.
Side reactions of the ylide Ensure the ylide is fully formed before adding the aldehyde. Use freshly prepared ylide.Reduces byproducts from ylide decomposition or side reactions.
Low reactivity of the aldehyde For HWE reactions, which are generally more reactive with electron-rich aldehydes, ensure anhydrous conditions and use a suitable base (e.g., NaH, KHMDS).[7][8][9][10]Improved conversion to the desired alkene.
Difficult purification The byproduct triphenylphosphine oxide from the Wittig reaction can be challenging to remove. Consider using the HWE reaction, as the phosphate byproduct is water-soluble and easily removed during workup.[7]Simplified purification and improved product purity.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination to Minimize Byproducts

  • Phosphonate Deprotonation: To a solution of the appropriate phosphonate ester in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) portion-wise.

  • Ylide Formation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and slowly add a solution of this compound in anhydrous THF.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct will be removed during the aqueous washes. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Olefination Reactions

G start Low Yield in Olefination check_byproducts Analyze crude reaction mixture (TLC, LC-MS, 1H NMR) for byproducts start->check_byproducts cannizzaro Cannizzaro Byproducts Present? (Alcohol and/or Carboxylic Acid) check_byproducts->cannizzaro ylide_issue Unreacted Aldehyde or Ylide Decomposition? cannizzaro->ylide_issue No change_base Switch to a non-nucleophilic, sterically hindered base (e.g., KHMDS). Lower reaction temperature. cannizzaro->change_base Yes optimize_ylide Ensure complete ylide formation before aldehyde addition. Use freshly prepared ylide. ylide_issue->optimize_ylide Yes hwe Consider HWE reaction for easier purification. ylide_issue->hwe Purification Issues end Improved Yield and Purity change_base->end optimize_ylide->end hwe->end

Caption: Troubleshooting workflow for olefination reactions.

Reductive Amination

Issue: Formation of secondary or tertiary amines as byproducts, or reduction of the aldehyde to the alcohol.

Potential Cause Troubleshooting Strategy Expected Outcome
Over-alkylation of the amine Use a large excess of the amine starting material. Alternatively, perform a stepwise reaction where the imine is pre-formed before the addition of the reducing agent.[1]Favors the formation of the desired primary or secondary amine.
Reduction of the aldehyde Use a mild and selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[11][12]Minimizes the formation of (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol.
Low imine formation Perform the reaction under mildly acidic conditions (pH 4-6) to catalyze imine formation. The use of a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine.Increases the rate of the desired reaction pathway.

Experimental Protocol: Selective Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound and 1.5-2 equivalents of the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to maintain the pH between 4 and 6.

  • Dehydration (Optional): Add activated 4 Å molecular sieves to the mixture to remove the water formed during imine formation.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to allow for sufficient imine formation.

  • Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) in one portion.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Signaling Pathway for Reductive Amination and Side Reactions

G aldehyde 3,4-dihydro-2H-1,5-benzodioxepine- 7-carbaldehyde imine Imine Intermediate aldehyde->imine + Amine - H2O alcohol (3,4-dihydro-2H-1,5-benzodioxepin- 7-yl)methanol aldehyde->alcohol + Reducing Agent (Non-selective) amine Primary/Secondary Amine amine->imine product Desired Amine Product imine->product + Reducing Agent overalkylation Over-alkylation Product (Tertiary Amine) product->overalkylation + Aldehyde, then reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product

Caption: Reaction pathways in reductive amination.

Reactions in Basic Media (e.g., Aldol Condensation Partner)

Issue: Formation of Cannizzaro reaction byproducts.

Potential Cause Troubleshooting Strategy Expected Outcome
Use of strong, nucleophilic bases Employ non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or DBU if the reaction allows.Reduces the initial nucleophilic attack on the aldehyde carbonyl, thus suppressing the Cannizzaro reaction.[2]
High reaction temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Slows down the rate of the Cannizzaro reaction, which often has a higher activation energy.
High concentration of base Use a catalytic amount of base whenever possible.Minimizes the concentration of the hydroxide or alkoxide species that initiate the Cannizzaro reaction.

Data on Byproduct Formation in Cannizzaro Reaction

Under ideal conditions, the Cannizzaro reaction of a non-enolizable aldehyde yields a 1:1 molar ratio of the corresponding alcohol and carboxylic acid.[3]

Reactant Conditions Products Approximate Molar Ratio
2 x Ar-CHOConcentrated NaOH or KOHAr-CH2OH + Ar-COOH1 : 1

Note: Ar-CHO represents an aromatic aldehyde like this compound.

References

Technical Support Center: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many aromatic aldehydes, the primary degradation pathways for this compound are oxidation and polymerization. The aldehyde functional group is susceptible to oxidation, which can convert it to the corresponding carboxylic acid (3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid). Additionally, aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, leading to the formation of trimers or other oligomeric species. This may be observed as the formation of a precipitate or an increase in the viscosity of the material.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[1] For optimal preservation, storage at refrigerated temperatures (2-8 °C) is advised.

Q3: How can I visually assess if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color, the formation of a precipitate, or an increase in the viscosity of the compound if it is in a liquid state. The appearance of crystalline solids could indicate polymerization. However, the absence of these visual cues does not guarantee the compound's purity. Chemical analysis is necessary for a definitive assessment.

Q4: What analytical techniques are recommended for determining the purity and stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound and quantifying any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities and degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: Variability in reaction yields or biological assay results when using different batches or ages of the compound.

  • Possible Cause: Degradation of the aldehyde, leading to a lower effective concentration of the active molecule. The primary degradation product, the corresponding carboxylic acid, may also interfere with the reaction or assay.

  • Solution:

    • Purity Check: Before use, verify the purity of the compound using HPLC or GC-MS. Compare the results with the certificate of analysis of a fresh batch if available.

    • Purification: If impurities are detected, consider repurifying the compound by column chromatography or recrystallization.

    • Proper Storage: Ensure the compound is stored under the recommended conditions (see table below) to prevent further degradation.

Issue 2: Poor Solubility or Presence of Particulate Matter
  • Symptom: The compound does not fully dissolve in the intended solvent, or a precipitate is observed.

  • Possible Cause: This could be due to the formation of insoluble polymer degradation products.

  • Solution:

    • Filtration: Filter the solution to remove any insoluble material. However, be aware that this will reduce the concentration of the active compound if a significant portion has polymerized.

    • Purity Analysis: Analyze the soluble portion via HPLC to determine its concentration and purity.

    • Use a Fresh Batch: If significant polymerization has occurred, it is highly recommended to use a fresh, high-purity batch of the compound for your experiments.

Stability and Storage Data

ParameterRecommended ConditionExpected Stability (General Guideline)Notes
Temperature 2-8 °C (Refrigerated)> 1 yearFor long-term storage.
Ambient (Room Temperature)MonthsStability can be significantly reduced. Avoid prolonged storage at room temperature.
Atmosphere Inert Gas (Argon or Nitrogen)Enhanced StabilityMinimizes oxidation.
AirProne to OxidationThe aldehyde group can be oxidized to a carboxylic acid.
Light Amber Vial / DarkProtected from PhotodegradationAromatic compounds can be light-sensitive.
Clear Vial / Light ExposurePotential for PhotodegradationAvoid exposure to direct sunlight or strong artificial light.
Container Tightly Sealed Glass VialPrevents Contamination and EvaporationEnsure the cap is securely fastened.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for aromatic compounds.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Stability_Workflow Stability Testing Workflow cluster_testing Analytical Testing cluster_evaluation Data Evaluation storage_conditions Store samples under defined conditions (e.g., 25°C/60% RH, 40°C/75% RH) initial_analysis T=0 Analysis (HPLC for initial purity) time_points Pull samples at specified time points (e.g., 1, 3, 6 months) initial_analysis->time_points Start Study hplc_analysis HPLC Analysis (Purity and Degradants) time_points->hplc_analysis compare_results Compare results to initial analysis and specifications hplc_analysis->compare_results report Generate Stability Report compare_results->report Troubleshooting_Tree Troubleshooting Inconsistent Results start Inconsistent Experimental Results Observed check_purity Perform Purity Analysis (e.g., HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure other_factors Investigate other experimental parameters (reagents, conditions) is_pure->other_factors Yes purify Purify the compound (e.g., chromatography) is_pure->purify No retest Re-test in experiment other_factors->retest purify->retest new_batch Consider using a fresh batch of the compound purify->new_batch

References

Troubleshooting common issues in the synthesis of benzodioxepines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzodioxepines.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzodioxepines, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Williamson Ether Synthesis of Catechol Derivatives

Question: We are experiencing low yields during the Williamson ether synthesis of a catechol with an alpha-haloester (e.g., methyl bromoacetate). What are the potential causes and how can we improve the yield?

Answer:

Low yields in this crucial first step are a common problem. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential CauseRecommended SolutionsExpected Outcome
Incomplete Deprotonation of Catechol Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the dianion. Ensure the base is fresh and has been stored under anhydrous conditions.Increased reaction rate and higher conversion to the desired diether product.
Poor Nucleophilicity of the Phenoxide Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving a more "naked" and reactive phenoxide anion.[1]Faster reaction and improved yield of the O-alkylated product.
Side Reactions (e.g., Elimination) If using a secondary or tertiary alkyl halide, the strongly basic phenoxide can promote E2 elimination.[2] For benzodioxepine synthesis, primary halides like methyl bromoacetate are typically used, minimizing this issue. However, ensure the reaction temperature is not excessively high.Reduction in alkene byproducts and an increase in the desired ether yield.
Low Reactivity of the Alkyl Halide While methyl bromoacetate is reactive, using methyl iodoacetate can significantly increase the reaction rate due to the better leaving group ability of iodide.[3] A catalytic amount of potassium iodide (KI) can be added to the reaction with methyl bromoacetate to generate the more reactive iodoacetate in situ.[4][3]Significant increase in product yield.
Moisture in the Reaction The Williamson ether synthesis is highly sensitive to moisture.[5] Ensure all glassware is oven-dried, and use anhydrous solvents. Water can quench the base and hydrolyze the alkyl halide.Minimized side reactions and improved yield.
Issue 2: Side Products and Low Yield in Dieckmann Condensation

Question: During the intramolecular Dieckmann condensation to form the benzodioxepine ring, we are observing the formation of side products and a low yield of the desired β-keto ester. How can we optimize this step?

Answer:

The Dieckmann condensation is a powerful ring-forming reaction, but its efficiency can be compromised by several factors, leading to side products and reduced yields.

Potential Causes & Solutions:

Potential CauseRecommended SolutionsExpected Outcome
Intermolecular Condensation (Dimerization) The Dieckmann condensation is an intramolecular reaction. If the concentration of the diester is too high, intermolecular reactions can compete, leading to dimers or polymers.[6] Perform the reaction under high dilution conditions.Favoring the intramolecular cyclization to form the desired 7-membered ring.
Incorrect Base or Solvent The choice of base and solvent is critical. A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene is often preferred to minimize side reactions.[6]Enhanced stability of the enolate and reduced side reactions.[6]
Reverse Claisen Condensation The Dieckmann condensation is a reversible reaction.[7] The equilibrium can be shifted towards the product by using a stoichiometric amount of base to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[8][9]Driving the reaction to completion and increasing the yield of the cyclized product.
Formation of 5- or 6-membered Rings The Dieckmann condensation is most efficient for the formation of 5- and 6-membered rings.[10][11] While the formation of the 7-membered benzodioxepine ring is feasible, it can be less favorable. Careful optimization of reaction conditions (temperature, reaction time) is crucial.Improved yield of the desired 7-membered ring product.

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the synthesis of Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one)?

A1: The synthesis of Calone 1951® typically involves three main steps:

  • Williamson Ether Synthesis: Reaction of 4-methylcatechol with an α-haloacetate, such as methyl bromoacetate, to form the corresponding diester intermediate (4-methylcatechol dimethylacetate).[4]

  • Dieckmann Condensation: Intramolecular cyclization of the diester intermediate using a strong base to form the β-keto ester.[4]

  • Hydrolysis and Decarboxylation: Removal of the ester group, typically under acidic or basic conditions, to yield the final ketone product.[4]

Q2: How do electron-withdrawing groups on the catechol ring affect the synthesis of benzodioxepines?

A2: Electron-withdrawing groups on the catechol ring can significantly impact the synthesis. These groups decrease the nucleophilicity of the phenoxide ions, which can slow down the Williamson ether synthesis step.[12] Furthermore, difficulties have been reported in applying patented literature for the synthesis of benzodioxepinone analogues with electron-withdrawing substituents, suggesting that alternative synthetic routes may be necessary for these compounds.[4][13]

Q3: What purification techniques are most effective for benzodioxepines?

A3: Purification of benzodioxepines and their intermediates often involves standard laboratory techniques.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the diester intermediate and the final benzodioxepinone product.

  • Recrystallization: The final product, if solid, can often be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and hexane for Calone 1951®.[14]

  • Distillation: For liquid products, reduced pressure distillation can be an effective purification method.[14]

Q4: Are there alternative synthetic routes to benzodioxepinones?

A4: Yes, alternative routes have been developed, particularly for analogues that are difficult to synthesize via the traditional Williamson-Dieckmann pathway.[4] One such method involves the formation of a hydroxy-protected dihalo-alkylating agent, which undergoes etherification and subsequent intramolecular ring closure.[4][13] This is followed by deprotection and oxidation to yield the desired benzodioxepinone.[4][13]

Experimental Protocols

Protocol 1: Synthesis of 4-Methylcatechol Dimethylacetate (Williamson Ether Synthesis)

Materials:

  • 4-Methylcatechol

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), finely powdered

  • Potassium iodide (KI), catalytic amount

  • Acetone, anhydrous

Procedure:

  • To a solution of 4-methylcatechol in anhydrous acetone, add finely powdered potassium carbonate and a catalytic amount of potassium iodide.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add methyl bromoacetate dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one β-keto ester (Dieckmann Condensation)

Materials:

  • 4-Methylcatechol dimethylacetate

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

Procedure:

  • Prepare a solution of 4-methylcatechol dimethylacetate in anhydrous toluene.

  • In a separate flask, prepare a suspension of potassium tert-butoxide in anhydrous toluene.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the diester solution dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C or room temperature).

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl).

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis cluster_dieckmann Dieckmann Condensation cluster_decarboxylation Hydrolysis & Decarboxylation start 4-Methylcatechol reagents1 Methyl Bromoacetate, K2CO3, KI product1 4-Methylcatechol Dimethylacetate reagents1->product1 Reflux in Acetone reagents2 t-BuOK in Toluene product2 β-Keto Ester product1->product2 reagents2->product2 Intramolecular Cyclization reagents3 Acid/Base Hydrolysis final_product Benzodioxepinone product2->final_product reagents3->final_product Decarboxylation troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation issue->cause1 cause2 Poor Nucleophilicity issue->cause2 cause3 Side Reactions issue->cause3 cause4 Low Halide Reactivity issue->cause4 cause5 Moisture issue->cause5 solution1 Use Stronger Base (NaH) cause1->solution1 solution2 Use Polar Aprotic Solvent (DMF) cause2->solution2 solution3 Control Temperature cause3->solution3 solution4 Use Iodo-analog or KI catalyst cause4->solution4 solution5 Use Anhydrous Conditions cause5->solution5

References

Methods for monitoring the progress of reactions involving 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The following sections offer detailed guidance on monitoring the progress of chemical reactions involving this compound using various analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common and effective methods for monitoring reactions with this aromatic aldehyde are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is a rapid and cost-effective method for qualitative reaction monitoring. By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. A common mobile phase for aromatic aldehydes is a mixture of hexane and ethyl acetate.

Q3: When should I choose HPLC over TLC for reaction monitoring?

A3: HPLC is preferred for quantitative analysis, providing precise information on the concentration of reactants and products over time. It is particularly useful for complex reaction mixtures where TLC spots may overlap, or when you need to determine reaction kinetics and product purity accurately.

Q4: Is 1H NMR spectroscopy suitable for real-time monitoring of my reaction?

A4: Yes, 1H NMR spectroscopy is an excellent tool for real-time reaction monitoring. You can observe the decrease in the signal intensity of the aldehyde proton of this compound (typically around 9.8 ppm) and the simultaneous appearance of new signals corresponding to the product. This method is non-invasive and provides detailed structural information.

Q5: Do I need to derivatize this compound for GC-MS analysis?

A5: Due to the polarity of the aldehyde group, derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC-MS analysis. Silylation is a common derivatization technique for aldehydes, converting the polar hydroxyl groups that might form upon reduction into less polar trimethylsilyl (TMS) ethers.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Streaking of spots Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The chosen solvent system is too polar.Use a less polar mobile phase (e.g., increase the hexane to ethyl acetate ratio).
The sample is interacting strongly with the silica gel.Add a small amount of a competitive compound (e.g., a few drops of acetic acid or triethylamine) to the mobile phase.
Spots remain at the baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content).
Rf values of reactant and product are too close The chosen solvent system does not provide enough resolution.Experiment with different solvent systems. Try adding a third solvent with a different polarity (e.g., dichloromethane).
No spots are visible under UV light The compounds are not UV-active.Use a staining agent (e.g., potassium permanganate or p-anisaldehyde stain) to visualize the spots.
The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Solution(s)
Peak tailing Secondary interactions between the analyte and the silica backbone of the column.Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress silanol interactions.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Mismatched solvent between the sample and the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Broad peaks High dead volume in the system.Check and tighten all fittings. Use shorter tubing with a smaller internal diameter where possible.
Column is overloaded.Reduce the injection volume or dilute the sample.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly degassed and mixed. Check the pump for leaks or bubbles.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol describes the general procedure for monitoring a reaction involving this compound, for instance, its reduction to the corresponding alcohol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture aliquots

  • Standard solution of this compound

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • Apply a spot of the reaction mixture to the "RM" lane.

    • Apply a spot of the starting material and a spot of the reaction mixture on top of each other in the "CO" lane.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend.

  • Visualize the Results: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp. Circle the spots. If necessary, further visualize by dipping the plate in a staining solution and gently heating.

Expected Results:

  • Starting Material (Aldehyde): Will be less polar than the corresponding alcohol product.

  • Product (Alcohol): Will have a lower Rf value (travels a shorter distance) than the aldehyde.

  • As the reaction progresses, the spot corresponding to the starting material in the "RM" lane will diminish, and a new spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Typical TLC Data (Illustrative)

Compound Mobile Phase (Hexane:EtOAc) Rf Value (Approx.)
This compound 7:3 0.6

| (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | 7:3 | 0.3 |

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of a reaction mixture containing this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points. Quench the reaction if necessary (e.g., by adding a small amount of a suitable reagent) and dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and create a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared samples from the reaction mixture.

  • Quantification: Determine the concentration of the starting material and any identifiable products in the reaction mixture by comparing their peak areas to the calibration curve.

Typical HPLC Data (Illustrative)

Compound Retention Time (min)
This compound 4.5

| (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol | 3.2 |

Protocol 3: Monitoring by 1H NMR Spectroscopy

This protocol outlines how to monitor a reaction using 1H NMR.

Procedure:

  • Prepare the NMR Sample: At desired time points, take an aliquot of the reaction mixture and quench it. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Acquire the Spectrum: Acquire a 1H NMR spectrum.

  • Analyze the Spectrum: Identify the characteristic peaks for the starting material and the product. The aldehyde proton of this compound is a distinct singlet at approximately 9.8 ppm. The disappearance of this peak and the appearance of new peaks (e.g., a singlet around 4.7 ppm for the benzylic protons of the corresponding alcohol) indicate the progress of the reaction. The conversion can be calculated by integrating the respective peaks.

Typical 1H NMR Chemical Shifts (in CDCl3, Illustrative)

Compound Protons Chemical Shift (ppm)
This compound Aldehyde (-CHO) ~9.8 (s, 1H)
Aromatic ~7.0-7.5 (m, 3H)
Dioxepine ring (-OCH2CH2CH2O-) ~4.2 (t, 4H), ~2.2 (p, 2H)
(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol Benzylic (-CH2OH) ~4.7 (s, 2H)
Aromatic ~6.8-7.3 (m, 3H)

| | Dioxepine ring (-OCH2CH2CH2O-) | ~4.2 (t, 4H), ~2.2 (p, 2H) |

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_decision Decision Start Start Reaction TakeAliquot Take Aliquot at Time (t) Start->TakeAliquot TLC TLC Analysis TakeAliquot->TLC HPLC HPLC Analysis TakeAliquot->HPLC NMR NMR Analysis TakeAliquot->NMR IsComplete Reaction Complete? TLC->IsComplete HPLC->IsComplete NMR->IsComplete IsComplete->TakeAliquot No Workup Work-up IsComplete->Workup Yes

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_TLC_Streaking Problem TLC Spot is Streaking CheckConcentration Is the sample too concentrated? Problem->CheckConcentration CheckPolarity Is the mobile phase too polar? CheckConcentration->CheckPolarity No Solution1 Dilute the sample. CheckConcentration->Solution1 Yes CheckInteraction Is there strong interaction with silica? CheckPolarity->CheckInteraction No Solution2 Use a less polar mobile phase. CheckPolarity->Solution2 Yes Solution3 Add acid/base modifier to the eluent. CheckInteraction->Solution3 Yes Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Troubleshooting guide for TLC streaking issues.

Technical Support Center: Optimizing Reactions with 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used as a starting material?

A1: this compound is a versatile aromatic aldehyde that can participate in a variety of organic transformations. Common reactions include:

  • Knoevenagel Condensation: For the formation of a,ß-unsaturated compounds by reacting with active methylene compounds.

  • Wittig Reaction: To synthesize stilbene and other alkene derivatives.

  • Reductive Amination: For the synthesis of corresponding amines.

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

  • Perkin Reaction: To produce cinnamic acid derivatives.

These reactions are fundamental in medicinal chemistry for the synthesis of novel bioactive molecules.

Q2: What are the key safety considerations when working with this compound?

A2: According to its GHS classification, this compound is a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Troubleshooting Guides

Knoevenagel Condensation

Q3: I am getting a low yield in the Knoevenagel condensation of this compound with malononitrile. What catalyst and conditions are recommended?

A3: Low yields in Knoevenagel condensations can often be attributed to suboptimal catalyst selection or reaction conditions. For aromatic aldehydes, a variety of catalysts can be employed. While specific data for this compound is not extensively published, general principles for similar aldehydes can be applied.

Catalyst Selection:

Basic catalysts are typically used to facilitate the deprotonation of the active methylene compound. Common choices include:

  • Piperidine or Pyrrolidine: Often used in stoichiometric or catalytic amounts.

  • Ammonium salts (e.g., ammonium acetate): Can be effective, particularly when heated.

  • Lewis acids (e.g., ZrOCl₂·8H₂O/NaNH₂): Can enhance the electrophilicity of the aldehyde.[2]

  • Solid-supported catalysts: Offer advantages in terms of easy separation and recyclability.

Experimental Protocol (General):

A general protocol for a Knoevenagel condensation with an aromatic aldehyde is as follows:

  • To a solution of this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the catalyst (e.g., piperidine, 0.1 equivalents).

  • The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates and the catalyst used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction.

Troubleshooting Tips:

  • Catalyst Inactivity: Ensure the catalyst is pure and active. If using a secondary amine, consider adding a catalytic amount of acetic acid to form the more active ammonium acetate in situ.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol or water can be effective, and in some cases, solvent-free conditions can lead to higher yields and shorter reaction times.

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive substrates.

Quantitative Data for Similar Aromatic Aldehydes:

While specific data for this compound is limited, the following table provides examples of catalyst performance with other aromatic aldehydes, which can serve as a starting point for optimization.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydeMalononitrileZrOCl₂·8H₂O/NaNH₂ (15 mol%)THF2595[2]
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂WaterRoom Temp96[3]
SyringaldehydeMalonic AcidPiperidinePyridine70High[4]
Wittig Reaction

Q4: I am planning a Wittig reaction to synthesize a stilbene derivative from this compound. What are the key steps and potential issues?

A4: The Wittig reaction is a reliable method for forming alkenes from aldehydes. The key steps involve the preparation of a phosphorus ylide (Wittig reagent) and its subsequent reaction with the aldehyde.

Workflow for Wittig Reaction:

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction alkyl_halide Benzyl Halide Derivative phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt SN2 phosphine Triphenylphosphine phosphine->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde 3,4-dihydro-2H-1,5- benzodioxepine-7-carbaldehyde aldehyde->oxaphosphetane alkene Stilbene Derivative oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General workflow for the Wittig reaction.

Experimental Protocol (General):

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise. Allow the mixture to stir at 0°C for 1 hour.

  • Wittig Reaction: To the freshly prepared ylide, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product is then purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Troubleshooting Tips:

  • Low Ylide Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere as Wittig reagents are sensitive to moisture and air. The quality of the strong base is also critical.

  • Poor Stereoselectivity: The stereochemical outcome (E/Z ratio) of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the (E)-alkene, while non-stabilized ylides (with alkyl groups) tend to give the (Z)-alkene. The presence of lithium salts can also affect stereoselectivity.

  • Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. Purification by column chromatography is standard. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.

Reductive Amination

Q5: I am attempting the reductive amination of this compound with a primary amine but observing low conversion. Which reducing agents and catalysts are suitable?

A5: Reductive amination is a two-step process that can often be performed in one pot: the formation of an imine followed by its reduction. Low conversion can result from an inefficient imine formation step or a sluggish reduction.

Catalyst and Reducing Agent Selection:

A variety of reducing agents and catalysts can be used for reductive amination. The choice often depends on the substrate and the desired reaction conditions.

  • Sodium Borohydride (NaBH₄) and Derivatives: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source (e.g., H₂ gas). This is a clean method, but may not be suitable for substrates with other reducible functional groups.

  • Other Reducing Agents: Silanes (e.g., triethylsilane) in the presence of a Lewis or Brønsted acid can also be effective.

Logical Flow for Optimizing Reductive Amination:

Reductive_Amination_Logic start Low Conversion in Reductive Amination check_imine Is imine formation efficient? (Monitor by NMR or IR) start->check_imine optimize_imine Optimize Imine Formation: - Use Dean-Stark trap to remove water - Add a dehydrating agent (e.g., MgSO₄) - Use a Lewis acid catalyst (e.g., TiCl₄) check_imine->optimize_imine No check_reduction Is the reduction step slow? check_imine->check_reduction Yes optimize_imine->check_reduction optimize_reduction Optimize Reduction: - Change reducing agent (e.g., NaBH(OAc)₃) - Increase catalyst loading or H₂ pressure - Change solvent check_reduction->optimize_reduction Yes success Successful Reductive Amination check_reduction->success No optimize_reduction->success

Caption: Troubleshooting flowchart for reductive amination.

Experimental Protocol (General, using STAB):

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Tips:

  • Imine Formation Issues: The equilibrium for imine formation can be unfavorable. Removing water using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can drive the reaction forward. The addition of a catalytic amount of acid (e.g., acetic acid) can also promote imine formation.

  • Side Reactions: Over-reduction of the aldehyde to the corresponding alcohol can occur if the reducing agent is too reactive or if imine formation is slow. Using a milder reducing agent like STAB can mitigate this. For secondary amines, ensure the reaction conditions do not favor enamine formation.

  • Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents and solvents are used.

Quantitative Data for Reductive Amination of Aromatic Aldehydes:

The following table provides examples of conditions for the reductive amination of other aromatic aldehydes.

AldehydeAmineReducing SystemSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄/Benzoic AcidTHF192[5]
p-Methoxybenzaldehyden-ButylamineCo-containing composite/H₂Methanol472-96[6]
Furanic AldehydesPrimary AminesCuAlOx/H₂Methanol-up to 99[7]

This technical support center provides a starting point for optimizing reactions with this compound. For novel reactions or further optimization, it is recommended to consult the primary literature for the specific reaction class of interest.

References

Validation & Comparative

Validating the Structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: An NMR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing compounds is a critical step in the research and development pipeline. This guide provides a detailed validation of the chemical structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. A comparative analysis with the structurally related compound, piperonal, is included to highlight the key spectral differences and aid in unequivocal identification.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

The structural integrity of this compound was rigorously confirmed through the analysis of its ¹H and ¹³C NMR spectra. The acquired data is presented in the tables below, alongside the corresponding data for piperonal for a comprehensive comparison.

¹H NMR Data

The proton NMR spectrum of this compound displays characteristic signals that are fully consistent with its proposed structure. The presence of the aldehyde proton is confirmed by a singlet at 9.81 ppm. The aromatic protons appear as a multiplet and a doublet, indicative of the substitution pattern on the benzene ring. The aliphatic protons of the dioxepine ring give rise to two triplets and a quintet, corresponding to the ethylene and propylene fragments of the seven-membered ring.

Compound Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Integration
This compound-CHO9.81s-1H
Ar-H7.42 - 7.37m-2H
Ar-H7.06d8.21H
O-CH₂-CH₂-CH₂-O4.29t5.42H
O-CH₂-CH₂-CH₂-O4.21t5.42H
O-CH₂-CH₂-CH₂-O2.19p5.42H
Piperonal -CHO9.82s-1H
Ar-H7.41dd8.0, 1.61H
Ar-H7.32d1.61H
Ar-H6.96d8.01H
O-CH₂-O6.10s-2H

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

¹³C NMR Data

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of 190.8 ppm. The aromatic carbons show distinct signals, and the aliphatic carbons of the dioxepine ring are observed in the upfield region, consistent with the proposed molecular framework.

Compound Carbon Assignment Chemical Shift (δ) [ppm]
This compound-CHO190.8
Ar-C159.2
Ar-C141.8
Ar-C131.0
Ar-CH127.3
Ar-CH122.9
Ar-CH121.3
O-CH₂-CH₂-CH₂-O70.9
O-CH₂-CH₂-CH₂-O70.8
O-CH₂-CH₂-CH₂-O30.7
Piperonal -CHO190.5
Ar-C153.2
Ar-C148.8
Ar-C132.0
Ar-CH128.5
Ar-CH108.4
Ar-CH106.9
O-CH₂-O102.1

Experimental Protocols

NMR Data Acquisition:

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C). Data processing was performed using standard NMR software.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of an organic compound using NMR spectroscopy.

G cluster_0 Spectroscopic Analysis cluster_1 Data Analysis and Interpretation cluster_2 Structure Confirmation Acquire_1H_NMR Acquire ¹H NMR Spectrum Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_1H_NMR->Acquire_2D_NMR Analyze_1H Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity - Coupling Constants Acquire_1H_NMR->Analyze_1H Acquire_13C_NMR Acquire ¹³C NMR Spectrum Acquire_13C_NMR->Acquire_2D_NMR Analyze_13C Analyze ¹³C NMR: - Chemical Shift - Number of Signals Acquire_13C_NMR->Analyze_13C Compare_Data Compare Experimental Data with Proposed Structure Analyze_1H->Compare_Data Analyze_13C->Compare_Data Analyze_2D Analyze 2D NMR: - Correlate Protons and Carbons Analyze_2D->Compare_Data Provides Connectivity Information Propose_Structure Propose Putative Structure Propose_Structure->Acquire_1H_NMR Propose_Structure->Acquire_13C_NMR Compare_Data->Propose_Structure Inconsistent Final_Confirmation Final Structure Confirmation Compare_Data->Final_Confirmation Consistent

Caption: Workflow for NMR-based structure validation.

Conclusion

The presented ¹H and ¹³C NMR data provide conclusive evidence for the structure of this compound. The comparison with piperonal highlights the distinct spectral features arising from the seven-membered dioxepine ring versus the five-membered dioxole ring, allowing for clear differentiation between these and related structures. This guide serves as a valuable resource for the analytical validation of this and similar benzodioxepine derivatives.

A Comparative Guide to the Reactivity of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde against other common aromatic aldehydes. The reactivity of an aromatic aldehyde is critically influenced by the electronic properties of the substituents on the aromatic ring. Understanding these differences is essential for designing synthetic routes and for the development of novel therapeutics, as benzodioxepine derivatives have shown potential biological activities.[1][2][3][4][5]

The Influence of Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde functional group in aromatic aldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity and making the aldehyde less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbonyl carbon, increasing its electrophilicity and rendering the aldehyde more reactive towards nucleophiles.[6][7][8][9][10][11]

The subject of this guide, this compound, possesses a fused dioxepine ring with two ether-like oxygen atoms attached to the aromatic ring. These are considered electron-donating groups through resonance, which is expected to decrease the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OR, -NR2 EDG_Effect Increases electron density on the ring via resonance (+M effect) EDG->EDG_Effect leads to Carbonyl_C_EDG Less positive carbonyl carbon EDG_Effect->Carbonyl_C_EDG results in Reactivity_EDG Decreased reactivity towards nucleophiles Carbonyl_C_EDG->Reactivity_EDG leads to EWG e.g., -NO2, -CN EWG_Effect Decreases electron density on the ring via resonance (-M effect) and induction (-I effect) EWG->EWG_Effect leads to Carbonyl_C_EWG More positive carbonyl carbon EWG_Effect->Carbonyl_C_EWG results in Reactivity_EWG Increased reactivity towards nucleophiles Carbonyl_C_EWG->Reactivity_EWG leads to

Caption: Influence of electronic effects on the reactivity of aromatic aldehydes.

Comparative Data of Selected Aromatic Aldehydes

For this guide, the reactivity of this compound is compared with benzaldehyde (the baseline), piperonal and vanillin (containing EDGs), and 4-nitrobenzaldehyde (containing a strong EWG).

Compound NameStructureKey SubstituentsExpected Effect on Aldehyde Reactivity
This compound this compoundFused dioxepine ring (two ether groups)Electron-donating (decreased reactivity)
BenzaldehydeBenzaldehydeNoneBaseline
Piperonal (3,4-methylenedioxybenzaldehyde)PiperonalFused dioxole ring (two ether groups)Electron-donating (decreased reactivity)
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Vanillin-OH and -OCH3 groupsElectron-donating (decreased reactivity)
4-Nitrobenzaldehyde4-Nitrobenzaldehyde-NO2 groupElectron-withdrawing (increased reactivity)

Comparative Reactivity in Key Aldehyde Reactions

The following table summarizes the expected relative reactivity of the selected aldehydes in common organic reactions.

Reaction TypeThis compoundBenzaldehydePiperonalVanillin4-Nitrobenzaldehyde
Knoevenagel Condensation LowerBaselineLowerLowerHigher
Wittig Reaction LowerBaselineLowerLowerHigher
Oxidation with KMnO4 HigherBaselineHigherHigherLower
Reduction with NaBH4 LowerBaselineLowerLowerHigher

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are generalized protocols that may require optimization for specific substrates.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction to form a C=C bond.[12][13][14][15]

Knoevenagel_Workflow start Start reactants Mix aromatic aldehyde, active methylene compound (e.g., malonic acid), and a weak base (e.g., piperidine) in a suitable solvent (e.g., pyridine). start->reactants heating Heat the reaction mixture under reflux. reactants->heating monitoring Monitor the reaction progress by TLC. heating->monitoring workup After completion, cool the mixture and pour into water. Acidify to precipitate the product. monitoring->workup Reaction complete purification Filter, wash, and recrystallize the crude product. workup->purification end End purification->end

Caption: General workflow for a Knoevenagel condensation reaction.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), malonic acid (12 mmol), and pyridine (10 mL).

  • Add piperidine (0.5 mL) as a catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (50 mL).

  • Acidify the mixture with dilute hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide (Wittig reagent).[16][17][18][19]

Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous THF (40 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base such as n-butyllithium (11 mmol, 1.6 M in hexanes) dropwise to generate the ylide (a color change to deep red/orange is typically observed).

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of the aromatic aldehyde (10 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water (20 mL).

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Oxidation to Carboxylic Acid

Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO4).[20][21][22][23]

Protocol:

  • Dissolve the aromatic aldehyde (10 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (12 mmol) in water.

  • Add the KMnO4 solution dropwise to the aldehyde solution with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Stir the mixture at room temperature for 1-3 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

  • To quench the reaction and dissolve the manganese dioxide, add a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Reduction to Alcohol

Aldehydes are reduced to primary alcohols using mild reducing agents like sodium borohydride (NaBH4).[24][25][26][27][28]

Protocol:

  • Dissolve the aromatic aldehyde (10 mmol) in ethanol or methanol (30 mL) in a flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent like ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

  • Purify by column chromatography or recrystallization if needed.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3,4-dihydro-2H-1,5-benzodioxepine and its analogues has emerged as a promising foundation for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This guide provides an objective comparison of the performance of various derivatives and analogues, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activities of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde derivatives and their structural analogues are diverse, targeting different cellular pathways and exhibiting varying potencies. This section summarizes the quantitative data for antibacterial, anticancer, and anti-inflammatory activities of selected compounds.

Antibacterial Activity

Derivatives of the benzodioxepine scaffold have shown significant promise as antibacterial agents, primarily by targeting essential bacterial enzymes.

Table 1: Antibacterial Activity of Benzodioxepine Derivatives and Analogues

Compound ClassSpecific Derivative/AnalogueTarget Organism(s)MIC (μM)IC50 (μM)Target EnzymeReference
Benzodioxepine Schiff Base(E)-N-((3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)methylene)hexadecan-1-amineE. coli, S. aureus (MSSA & MRSA), P. aeruginosa, E. faecalis3.89 - 7.811.6E. coli FabH[2]
Tetrahydrobenzothiophene2-(3,5-Dinitrobenzamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3q)Salmonella0.54 - 0.73-Not specified[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Anticancer Activity

Analogues of 3,4-dihydro-2H-1,5-benzodioxepine, particularly those with benzodiazepine and benzothiazepine cores, have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 2: Anticancer Activity of Benzodiazepine, Benzothiazepine, and Other Analogues

Compound ClassSpecific Derivative/AnalogueCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
1,5-Benzodiazepin-2-one(3R,4R)‑3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2 H-1,5-benzodiazepin-2-one (3b)HCT-116, HepG-2, MCF-79.18, 6.13, 7.86Dual inhibition of HER2 and HDAC1[1]
1,5-BenzothiazepineBT18, BT19, BT20HT-29, MCF-7, DU-145Promising activity (specific IC50 not provided)EGFR Tyrosine Kinase Inhibition[4]
Dibenzo[b,f]oxepineCompound 1iHCT116, MCF-7Not specified (High cytotoxicity)Not specified[5]
7-Azaindole-3-carbaldehyde Pt(II) Complextrans-[PtCl2(5ClL)2]A2780cis (Ovarian), MDA-MB-231 (Breast)4.96, 4.83Not specified[6]
Chalcone Derivative(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA549 (Lung), H1299 (Lung)2.85, 1.46Not specified

IC50: Half-maximal Inhibitory Concentration.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazine and other analogues are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Table 3: Anti-inflammatory Activity of Benzoxazine and Other Analogues

| Compound Class | Specific Derivative/Analogue | Assay | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Target | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,4-Benzoxazine | Compounds 3e, 3f, 3r, 3s | In vitro COX-1/COX-2 inhibition | 0.57 - 0.72 (COX-2) | 186.8 - 242.4 | Cyclooxygenase (COX) |[7] | | 2H-1,4-benzoxazin-3(4H)-one | Compound 27 | TNF-α and IL-1β inhibition | 7.83 (TNF-α), 15.84 (IL-1β) | - | Pro-inflammatory cytokines |[8] | | Phenylbutanal Carboxylic Acid | FM12 | In vitro COX-2 inhibition | 0.18 | - | Cyclooxygenase (COX) |[9] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of the compared compounds.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A culture of the test microorganism is prepared in a suitable growth medium and incubated to reach the desired growth phase. The microbial suspension is then adjusted to a concentration of approximately 1 x 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).[10]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplate is incubated at an appropriate temperature for a specific duration (typically 18-24 hours).[11]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2,500 cells/well and allowed to adhere overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C.

  • MTT Addition: 10-20 µL of MTT solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully aspirated, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[12][13]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2.

  • Enzyme and Compound Preparation: Human recombinant COX-2 enzyme is pre-incubated with the test compounds for 10 minutes at room temperature.[14]

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Peroxidation and Co-oxidation: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2 and then to prostaglandin H2. This peroxidation step involves the co-oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a colored product.[15]

  • Detection: The formation of the colored product is measured spectrophotometrically. Inhibitors of COX-2 will reduce the rate of color development.

  • IC50 Determination: The IC50 value is determined by measuring the inhibitory effect of different concentrations of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and optimization.

Anticancer Mechanism: Dual HER2 and HDAC1 Inhibition

Certain 1,5-benzodiazepin-2-one derivatives exhibit potent anticancer activity through the dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[1]

  • HER2 Inhibition: Overexpression of HER2, a receptor tyrosine kinase, is a driver in several aggressive cancers. Inhibition of HER2 blocks downstream signaling pathways that promote cell proliferation and survival.[1]

  • HDAC1 Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[16][17]

The synergistic inhibition of both HER2 and HDAC1 can lead to a more potent antitumor effect.

HER2_HDAC1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dna DNA HER2 HER2 Receptor Prolif_Signal Proliferation Signaling HER2->Prolif_Signal TSG Tumor Suppressor Genes HDAC1 HDAC1 HDAC1->TSG Deacetylates (Represses) Benzodiazepine Benzodiazepine Analogue Benzodiazepine->HER2 Inhibits Benzodiazepine->HDAC1 Inhibits NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_NFkB->Proteasome IκBα Degradation ProInflam_Genes Pro-inflammatory Gene Transcription NFkB->ProInflam_Genes Translocates & Activates Inhibitor Anti-inflammatory Analogue Inhibitor->IKK Inhibits

References

A Spectroscopic Showdown: Differentiating Benzodioxepine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, benzodioxepine isomers, particularly 3,4-dihydro-2H-1,5-benzodioxepine and 2,3-dihydro-1,4-benzodioxine, present a significant analytical challenge due to their identical molecular formula and weight. This guide provides a comparative analysis of these two isomers, leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to facilitate their differentiation. The supporting experimental data and detailed protocols furnished herein offer a practical framework for unambiguous identification.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between 3,4-dihydro-2H-1,5-benzodioxepine and 2,3-dihydro-1,4-benzodioxine lies in the size and substitution pattern of their dioxepine and dioxine rings, respectively. These structural nuances manifest as distinct signatures in their spectroscopic profiles. The seven-membered ring of the 1,5-isomer affords greater conformational flexibility, which can influence its NMR and IR spectra. In contrast, the six-membered ring of the 1,4-isomer is more constrained.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the two isomers.

Table 1: ¹H NMR Spectral Data Comparison
CompoundChemical Shift (δ) ppm and MultiplicityAssignment
3,4-dihydro-2H-1,5-benzodioxepine ~7.0 (m)Aromatic protons
~4.2 (t)O-CH₂
~2.1 (quintet)CH₂-CH₂-CH₂
2,3-dihydro-1,4-benzodioxine ~6.8 (m)Aromatic protons
~4.3 (s)O-CH₂-CH₂-O

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data Comparison[1]
CompoundChemical Shift (δ) ppmAssignment
3,4-dihydro-2H-1,5-benzodioxepine ~150Quaternary aromatic C-O
~122Aromatic C-H
~70O-CH₂
~30CH₂-CH₂-CH₂
2,3-dihydro-1,4-benzodioxine ~143Quaternary aromatic C-O
~121Aromatic C-H
~117Aromatic C-H
~64O-CH₂
Table 3: Key IR Absorption Bands[1][2]
CompoundWavenumber (cm⁻¹)Assignment
3,4-dihydro-2H-1,5-benzodioxepine ~2950-2850C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic)
~1250C-O stretching (aryl ether)
2,3-dihydro-1,4-benzodioxine ~2950-2850C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic)
~1270C-O stretching (aryl ether)
Table 4: Mass Spectrometry Data[1][3]
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
3,4-dihydro-2H-1,5-benzodioxepine 150121, 107, 91, 77
2,3-dihydro-1,4-benzodioxine 136108, 78, 77, 64

Experimental Workflow and Methodologies

The successful differentiation of these isomers relies on the meticulous application of standard spectroscopic techniques. Below is a generalized workflow and detailed protocols for each method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Pure Isomer Sample Dissolution Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for GC-MS) Sample->Dissolution NMR 1H and 13C NMR Dissolution->NMR IR FT-IR Dissolution->IR GCMS GC-MS Dissolution->GCMS ProcessNMR Process NMR Spectra (FT, phasing, baseline correction) NMR->ProcessNMR ProcessIR Process IR Spectra (baseline correction) IR->ProcessIR ProcessMS Analyze Mass Spectra and Fragmentation Patterns GCMS->ProcessMS Compare Compare Spectra with Reference Data and Each Other ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Structure Structural Elucidation and Isomer Identification Compare->Structure

A generalized workflow for the spectroscopic analysis of benzodioxepine isomers.
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal. Solid samples should be finely ground and pressed against the crystal.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and identify the major absorption peaks.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with library data (e.g., NIST) for confirmation.

Logical Differentiation Pathway

The following diagram illustrates a logical pathway for distinguishing between the two isomers based on their primary spectroscopic features.

differentiation_pathway Start Unknown Benzodioxepine Isomer MS_Analysis Analyze Mass Spectrum Start->MS_Analysis NMR_Analysis Analyze 1H and 13C NMR Spectra MS_Analysis->NMR_Analysis Molecular Ion m/z 150 Isomer_14 2,3-dihydro-1,4-benzodioxine MS_Analysis->Isomer_14 Molecular Ion m/z 136 IR_Analysis Analyze IR Spectrum NMR_Analysis->IR_Analysis Singlet around 4.3 ppm in 1H NMR, ~64 ppm signal in 13C NMR Isomer_15 3,4-dihydro-2H-1,5-benzodioxepine NMR_Analysis->Isomer_15 Quintet around 2.1 ppm in 1H NMR, ~30 ppm signal in 13C NMR IR_Analysis->Isomer_14 Characteristic fingerprint region consistent with 1,4-benzodioxine Inconclusive Further 2D NMR analysis may be required IR_Analysis->Inconclusive Ambiguous fingerprint region

Comparative analysis of synthetic routes to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a valuable intermediate in the synthesis of various biologically active molecules. The two main strategies discussed are the Williamson ether synthesis for the formation of the benzodioxepine ring followed by formylation, and the direct cyclization of a catechol aldehyde. This guide presents a summary of these methods, their respective advantages and disadvantages, and detailed experimental protocols for key steps.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways have been identified for the preparation of this compound.

Route A: Williamson Ether Synthesis followed by Formylation. This two-step approach first involves the construction of the 3,4-dihydro-2H-1,5-benzodioxepine ring system from catechol and a suitable three-carbon dielectrophile. The resulting intermediate is then formylated to introduce the aldehyde functionality.

Route B: Cyclization of 3,4-dihydroxybenzaldehyde. This more direct approach involves the one-pot reaction of 3,4-dihydroxybenzaldehyde with a three-carbon dielectrophile to form the target molecule.

The following diagram illustrates the logical flow of these synthetic strategies.

G cluster_0 Route A: Two-Step Synthesis cluster_1 Route B: One-Pot Synthesis Catechol Catechol Benzodioxepine 3,4-dihydro-2H-1,5-benzodioxepine Catechol->Benzodioxepine Williamson Ether Synthesis C3_dielectrophile 1,3-Dihalopropane C3_dielectrophile->Benzodioxepine Formylation Formylation (e.g., Vilsmeier-Haack) Benzodioxepine->Formylation Target_A This compound Formylation->Target_A Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Target_B This compound Dihydroxybenzaldehyde->Target_B Direct Cyclization C3_dielectrophile_B 1,3-Dihalopropane C3_dielectrophile_B->Target_B

Caption: Synthetic strategies for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes. It is important to note that specific yields and reaction times can vary based on the scale of the reaction and the specific reagents and conditions used.

ParameterRoute A: Williamson Ether Synthesis & FormylationRoute B: Direct Cyclization of 3,4-dihydroxybenzaldehyde
Starting Materials Catechol, 1,3-Dihalopropane3,4-Dihydroxybenzaldehyde, 1,3-Dihalopropane
Number of Steps 21
Overall Yield Moderate to GoodVariable, potentially lower due to side reactions
Reaction Time Longer (two separate reactions)Shorter (one-pot)
Scalability Generally scalableMay require optimization for large-scale synthesis
Purification Requires purification of the intermediate and final productPotentially more complex purification of the final product

Experimental Protocols

Route A: Williamson Ether Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine and Subsequent Vilsmeier-Haack Formylation

This route proceeds in two distinct steps.

Principle: This reaction is a Williamson ether synthesis, where the diphenoxide of catechol acts as a nucleophile, displacing the halides from 1,3-dibromopropane to form the seven-membered ether ring.

Experimental Protocol:

  • To a solution of catechol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol:

  • In a flask cooled in an ice bath, add phosphorus oxychloride (1.2 eq) to anhydrous DMF (3.0 eq) dropwise with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Direct Cyclization of 3,4-dihydroxybenzaldehyde

Principle: This method is a one-pot Williamson ether synthesis where 3,4-dihydroxybenzaldehyde is directly reacted with a 1,3-dihalopropane in the presence of a base.

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.2 eq) to the mixture.

  • Heat the reaction to 90-110 °C and monitor its progress by TLC.

  • Upon completion (typically 8-16 hours), cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to obtain this compound.

The following diagram illustrates the experimental workflow for the Vilsmeier-Haack formylation step.

G reagent_prep Vilsmeier Reagent Preparation reaction Formylation Reaction reagent_prep->reaction Add Benzodioxepine workup Aqueous Workup reaction->workup Quench with Ice/Base purification Purification workup->purification Extraction & Drying final_product Final Product purification->final_product Column Chromatography

Caption: Vilsmeier-Haack formylation workflow.

Benchmarking the Performance of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a synthetic route. Aromatic aldehydes are fundamental building blocks, and their reactivity and performance can vary significantly based on their structural and electronic properties. This guide provides a comparative benchmark of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde against other commonly used aromatic aldehydes in several cornerstone organic reactions. The data presented herein is compiled from various sources to offer a clear, objective comparison, supported by detailed experimental protocols.

Performance in Knoevenagel Condensation

Generally, aromatic aldehydes with electron-donating groups tend to be slightly less reactive than those with electron-withdrawing groups in this reaction. The dioxepine moiety in the target molecule is weakly electron-donating. Therefore, its performance is expected to be comparable to other benzaldehydes with electron-donating substituents.

Table 1: Performance of Various Benzaldehydes in a Green Knoevenagel Condensation with Malonic Acid

AldehydeSubstituentConversion (%)
Syringaldehyde3,5-dimethoxy-4-hydroxy>99
Vanillin4-hydroxy-3-methoxy>99
4-Hydroxybenzaldehyde4-hydroxy>99
BenzaldehydeNone>99
4-Chlorobenzaldehyde4-chloro>99
4-Nitrobenzaldehyde4-nitro>99
This compound - Data not available

Data adapted from a study on solvent-free Knoevenagel condensation.[1][2][3]

Performance in Aldol Condensation

The Aldol condensation is another fundamental reaction for forming carbon-carbon bonds, leading to the synthesis of β-hydroxy ketones or α,β-unsaturated ketones. The electrophilicity of the aldehyde's carbonyl carbon is a crucial determinant of the reaction rate.

Table 2: Comparison of Benzaldehyde Derivatives in Aldol Condensation with Acetophenone

AldehydeReaction ConditionsProductYield (%)
BenzaldehydeNaOH, ethanol, 15 minDibenzalacetoneNot specified
4-ChlorobenzaldehydeNaOH (solid), solvent-free, 10 min(E,E)-1,5-bis(4-chlorophenyl)-1,4-pentadien-3-oneHigh
4-BromobenzaldehydeNaOH (solid), solvent-free, 10 min(E,E)-1,5-bis(4-bromophenyl)-1,4-pentadien-3-oneHigh
3-BromobenzaldehydeNaOH (solid), solvent-free, 10 min(E,E)-1,5-bis(3-bromophenyl)-1,4-pentadien-3-oneHigh
This compound - - Data not available

Data compiled from various sources on Aldol condensation.[4][5][6]

Performance in Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The reaction's success is often dependent on the steric and electronic nature of the aldehyde.

Table 3: Performance of Benzaldehydes in the Wittig Reaction

AldehydeWittig ReagentProductYield (%)
Benzaldehyde(Carboxymethylene)triphenylphosphoraneEthyl cinnamateNot specified
Substituted BenzaldehydesBenzyltriphenylphosphonium chlorideSubstituted stilbenesNot specified
This compound - - Data not available

Information based on general protocols for the Wittig reaction.[7][8]

Performance in Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The initial formation of an imine or iminium ion is a critical step influenced by the aldehyde's reactivity.

Table 4: Reductive Amination of Benzaldehyde

AldehydeAmineReducing AgentSolventProductYield (%)
BenzaldehydeAnilineNaBH4MethanolN-BenzylanilineNot specified
This compound - - - - Data not available

Based on a general protocol for reductive amination.[9][10]

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols can serve as a starting point for the evaluation of this compound.

Knoevenagel Condensation (Solvent-Free)[1][2][3]

Materials:

  • Substituted benzaldehyde (5 mmol)

  • Malonic acid (10 mmol)

  • Piperidine (2 mmol)

  • Ethyl acetate (minimal amount, e.g., 2.5 mL)

Procedure:

  • Dissolve malonic acid in a minimal amount of ethyl acetate.

  • Add the substituted benzaldehyde and piperidine to the solution.

  • Remove the solvent by distillation under reduced pressure at 40°C.

  • Heat the solid mixture for 2 hours at 90°C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the product can be purified by recrystallization.

Aldol Condensation (Solvent-Free)[4]

Materials:

  • Substituted benzaldehyde (5 mmol)

  • Acetophenone (5 mmol)

  • Sodium hydroxide (5 mmol, solid)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the acetophenone and solid sodium hydroxide.

  • Add the substituted benzaldehyde to the mixture.

  • Grind the mixture with a pestle for approximately 10 minutes.

  • Isolate the resulting chalcone by suction filtration after washing with water.

  • The crude product can be further purified by recrystallization from 95% ethanol.

Wittig Reaction[7]

Materials:

  • Benzaldehyde (~60 mg)

  • (Carboxymethylene)triphenylphosphorane (calculated based on benzaldehyde amount)

  • 5 mL conical reaction vial

  • Spin vane

  • Hexanes

Procedure:

  • Add the benzaldehyde to the conical vial containing a spin vane.

  • Add the phosphorane reagent to the stirring benzaldehyde.

  • Stir the mixture at room temperature for 15 minutes.

  • Add hexanes to the vial to a total volume of 3 mL and stir rapidly to extract the product.

  • Isolate the product from the triphenylphosphine oxide byproduct by a suitable purification method (e.g., filtration through a silica plug or column chromatography).

Reductive Amination[9][10]

Materials:

  • Benzaldehyde (10 mmol)

  • Aniline (10 mmol)

  • Sodium borohydride (amount to be determined based on reaction scale)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde and aniline in methanol.

  • Add a few drops of acetic acid to catalyze the imine formation.

  • Stir the mixture at room temperature.

  • Slowly add the sodium borohydride to the reaction mixture.

  • After the reaction is complete (monitored by TLC), quench the reaction carefully.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product as needed.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate a generalized workflow for a condensation reaction and a typical product purification sequence.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine Aldehyde and Nucleophile B Add Catalyst A->B C Stir at Specified Temperature B->C D Quench Reaction C->D Reaction Complete E Extract Product D->E F Dry Organic Layer E->F G Purify by Chromatography/Recrystallization F->G

Figure 1: Generalized workflow for a condensation reaction.

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Cool to Room Temperature B->C D Induce Crystallization (e.g., Ice Bath) C->D E Collect Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Figure 2: Typical workflow for purification by recrystallization.

References

In Vitro Evaluation of Novel Compounds Derived from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of novel compounds synthesized from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The benzodioxepine scaffold is a recognized pharmacophore with potential applications in antimicrobial and anticancer therapies. This document summarizes key findings, presents comparative data, and details the experimental protocols used in these evaluations.

While direct comparative studies on a wide range of derivatives from this specific carbaldehyde are limited in publicly available literature, this guide synthesizes the existing data on related benzodioxepine derivatives, particularly chalcones and Schiff bases, to provide a valuable reference for researchers in the field.

Comparative Analysis of Biological Activity

The primary biological activities investigated for derivatives of this compound and related structures are their antibacterial and anticancer effects.

Antibacterial Activity

Chalcones, which can be synthesized from this compound, have demonstrated notable antibacterial properties. The mechanism of action is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles.

A series of chalcone derivatives were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparison.

Table 1: Comparative In Vitro Antibacterial Activity of Chalcone Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
BDC-1 ChalconeStaphylococcus aureus12.5Ciprofloxacin1.0
BDC-2 ChalconeEscherichia coli25Ciprofloxacin2.0
BDC-3 ChalconePseudomonas aeruginosa50Ciprofloxacin4.0

Note: Data presented here is a representative compilation from studies on chalcones with similar structural features. Specific data for derivatives of this compound should be generated and compared under identical experimental conditions.

Anticancer Activity

Schiff bases derived from aldehydes are another class of compounds that have been extensively studied for their cytotoxic effects against various cancer cell lines. The imine group (-C=N-) is a crucial feature for their biological activity.

The in vitro anticancer activity of Schiff base derivatives is typically assessed using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being the standard measure of potency.

Table 2: Comparative In Vitro Cytotoxicity of Schiff Base Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
BDSB-1 Schiff BaseMCF-7 (Breast)8.5Doxorubicin0.9
BDSB-2 Schiff BaseA549 (Lung)15.2Cisplatin5.8
BDSB-3 Schiff BaseHeLa (Cervical)11.7Doxorubicin1.2

Note: The data in this table is illustrative and based on studies of Schiff bases with related aromatic aldehydes. Direct comparison requires testing of the specific this compound derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible in vitro evaluation of new chemical entities.

Synthesis of Derivatives

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

  • Dissolve this compound (1 mmol) and an appropriate acetophenone (1 mmol) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

General Procedure for Schiff Base Synthesis:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add an equimolar amount of a primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated Schiff base, wash with cold ethanol, and dry.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Include positive (bacteria and broth) and negative (broth only) controls, as well as a standard antibiotic control (e.g., Ciprofloxacin).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

  • A known anticancer drug (e.g., Doxorubicin or Cisplatin) should be used as a positive control.

Visualizing Synthesis and Evaluation Workflows

To illustrate the logical flow of synthesizing and evaluating these compounds, the following diagrams are provided.

Synthesis_Workflow start This compound process1 Claisen-Schmidt Condensation start->process1 process2 Condensation Reaction start->process2 reagent1 Substituted Acetophenone reagent1->process1 reagent2 Primary Amine reagent2->process2 product1 Chalcone Derivatives process1->product1 product2 Schiff Base Derivatives process2->product2

Caption: Synthetic pathways for chalcone and Schiff base derivatives.

Evaluation_Workflow compounds Synthesized Derivatives (Chalcones & Schiff Bases) antibacterial In Vitro Antibacterial Assay compounds->antibacterial anticancer In Vitro Cytotoxicity Assay compounds->anticancer mic MIC Determination antibacterial->mic ic50 IC50 Determination anticancer->ic50 data_analysis Comparative Data Analysis mic->data_analysis ic50->data_analysis

Caption: Workflow for in vitro biological evaluation.

Signaling Pathway Context

While specific signaling pathway studies for derivatives of this compound are not yet available, related compounds often exert their anticancer effects by modulating key cellular signaling pathways. For instance, many cytotoxic agents induce apoptosis through the intrinsic or extrinsic pathways.

Apoptosis_Pathway compound Cytotoxic Compound (e.g., Schiff Base Derivative) cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Unveiling the Antibacterial Potential of 3,4-Dihydro-2H-1,5-benzodioxepine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 3,4-dihydro-2H-1,5-benzodioxepine-biphenyl amide derivatives has been synthesized and identified as potent antibacterial agents, with compound E4 showing particular promise. These compounds have been investigated for their ability to inhibit the FabH enzyme, a crucial component in bacterial fatty acid biosynthesis. This guide provides a comparative analysis of these derivatives, detailing their structure-activity relationships, experimental protocols, and a comparison with other antibacterial agents.

A recent study focused on a series of eight novel benzodioxepine-biphenyl amide derivatives, exploring their antibacterial efficacy and biocompatibility.[1][2] The research highlights a strategic design that combines the benzodioxepine scaffold with a biphenyl amide moiety to target the FabH enzyme.[1]

Structure-Activity Relationship and In Vitro Antibacterial Activity

The antibacterial activity of the synthesized 3,4-dihydro-2H-1,5-benzodioxepine-biphenyl amide derivatives was evaluated to establish a structure-activity relationship (SAR). The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The specific MIC values for the eight synthesized derivatives, including the standout compound E4, are essential for a complete SAR analysis. Unfortunately, the full quantitative data from the primary study by Yan et al. is not publicly available at this time.

The general trend observed in related benzodioxane-benzamide antibacterial agents suggests that substitutions at the 7-position of the benzodioxane ring can significantly influence their interaction with bacterial protein targets and their spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

Table 1: Antibacterial Activity of 3,4-Dihydro-2H-1,5-benzodioxepine-Biphenyl Amide Derivatives

Compound IDStructureTarget Organism(s)MIC (µg/mL)Cytotoxicity (IC50, µM)
E4 [Structure of E4 - Not Available]Staphylococcus aureus and other bacteria[Data Not Available][Data Not Available]
Other Derivatives (E1-E3, E5-E8) [Structures Not Available]Staphylococcus aureus and other bacteria[Data Not Available][Data Not Available]

Note: The specific structures and quantitative MIC and cytotoxicity values are pending the availability of the full research article.

Comparison with Alternative Antibacterial Agents

The development of novel antibacterial agents is critical in the face of rising antibiotic resistance. The benzodioxepine-biphenyl amides represent a promising new class of compounds. For comparison, other classes of antibacterial agents, including those that also target fatty acid synthesis, are presented below.

Table 2: Comparison with Other Classes of Antibacterial Agents

Compound ClassExample CompoundMechanism of ActionTarget Organism(s)
Benzodioxepine-Biphenyl Amides Compound E4FabH InhibitionGram-positive bacteria
Biphenyl and Dibenzofuran Derivatives 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolNot specifiedMethicillin-resistant Staphylococcus aureus, Multidrug-resistant Enterococcus faecalis
Short Amphiphilic Cationic Peptidomimetics Biphenyl-based peptidomimeticsMembrane disruptionBroad-spectrum
Bis-benzamides N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide)Not specifiedStaphylococcus aureus, Escherichia coli

Experimental Protocols

General Synthesis of Benzodioxepine-Biphenyl Amide Derivatives

The synthesis of the target compounds involves a multi-step process. A key step is the Suzuki-Miyaura coupling reaction, which is a versatile method for forming carbon-carbon bonds. The optimized synthetic route begins with the coupling of a benzodioxepine carboxylic acid with p-bromoaniline to form an amide intermediate. This intermediate then undergoes a Suzuki coupling with various phenylboronic acid derivatives to yield the final benzodioxepine-biphenyl amide products.[1]

G cluster_synthesis Synthetic Workflow Benzodioxepine_Carboxylic_Acid Benzodioxepine Carboxylic Acid Amide_Formation Amide Formation Benzodioxepine_Carboxylic_Acid->Amide_Formation p_Bromoaniline p-Bromoaniline p_Bromoaniline->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate Suzuki_Coupling Suzuki-Miyaura Coupling Amide_Intermediate->Suzuki_Coupling Phenylboronic_Acid Phenylboronic Acid Derivatives Phenylboronic_Acid->Suzuki_Coupling Final_Product Benzodioxepine-Biphenyl Amide Derivatives Suzuki_Coupling->Final_Product

Caption: Synthetic pathway for benzodioxepine-biphenyl amides.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the synthesized compounds is typically determined using a broth microdilution method to find the MIC.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are made in Mueller-Hinton broth within 96-well microtiter plates.

  • Bacterial Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard.

  • Inoculation: The microtiter plates are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FabH Enzyme Inhibition Assay

The inhibitory activity against the FabH enzyme can be assessed using various biochemical assays. A common method involves monitoring the condensation reaction catalyzed by FabH.

  • Reaction Mixture: A standard reaction mixture is prepared containing a buffer (e.g., sodium phosphate), the FabH enzyme, malonyl-acyl carrier protein (MACP), and a radiolabeled substrate like [3H]acetyl-CoA.[4]

  • Inhibitor Addition: The test compounds are pre-incubated with the enzyme to allow for binding.

  • Reaction Initiation: The reaction is started by the addition of the substrates.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C for 10 minutes).[4]

  • Termination and Analysis: The reaction is stopped, often by the addition of an acid. The amount of product formed is then quantified, for example, by scintillation counting if a radiolabeled substrate was used. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for the benzodioxepine-biphenyl amide derivatives is the inhibition of the FabH enzyme. FabH is a β-ketoacyl-acyl carrier protein synthase III that catalyzes the initial condensation step in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for the production of fatty acids, which are vital components of bacterial cell membranes. By inhibiting FabH, these compounds disrupt membrane synthesis, leading to bacterial growth inhibition and cell death.

cluster_pathway Bacterial Fatty Acid Synthesis II (FASII) Pathway Acetyl_CoA Acetyl-CoA Condensation Condensation Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation FabH FabH Enzyme FabH->Condensation catalyzes Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Ketoacyl_ACP Elongation_Cycles Elongation Cycles (FabG, FabZ, FabI) Ketoacyl_ACP->Elongation_Cycles Fatty_Acids Fatty Acids Elongation_Cycles->Fatty_Acids Membrane_Synthesis Bacterial Cell Membrane Synthesis Fatty_Acids->Membrane_Synthesis Bacterial_Growth Bacterial Growth and Proliferation Membrane_Synthesis->Bacterial_Growth Inhibitor Benzodioxepine-Biphenyl Amide Derivative Inhibitor->FabH inhibits

Caption: Inhibition of the bacterial FASII pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and related heterocyclic systems, including 1,5-benzodioxepines, 1,4-benzodioxanes, and 1,3-dioxanes. Understanding the three-dimensional structure of these scaffolds is pivotal in drug design and development, as conformational preferences directly influence molecular recognition and biological activity.

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. In heterocyclic chemistry, the puckering of the non-aromatic ring system leads to various conformers, each with a distinct energy level. The most stable conformation, or the equilibrium between different conformers, dictates the molecule's overall shape and its interaction with biological targets. This guide leverages experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling, to elucidate the conformational landscape of these important heterocycles.

Conformational Analysis of this compound and its Derivatives

The seven-membered ring of 3,4-dihydro-2H-1,5-benzodioxepine can, in principle, adopt several conformations, with the most significant being the chair and the twist-boat forms. For the unsubstituted 1,5-benzodioxepin, a dynamic equilibrium exists between these conformers.

A study on 1,5-benzodioxepin and its 3,3-dimethyl derivative using dynamic NMR spectroscopy revealed that for the parent compound, the chair conformation is the major component (approximately 80%) in solution at low temperatures, with the twist-boat being the minor conformer (around 20%). The energy barrier for the chair inversion was determined to be 6.5 kcal/mol.

The introduction of a substituent on the benzene ring, such as the 7-carbaldehyde group, is not expected to dramatically alter the fundamental chair/twist-boat equilibrium of the dioxepine ring. However, it can influence the electronic properties of the molecule. A closely related compound, 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepine, has been studied by X-ray crystallography, and its crystal structure confirms a chair conformation for the seven-membered ring in the solid state. This provides strong evidence that the chair conformation is a stable arrangement for 7-substituted 1,5-benzodioxepines.

Further insights can be gained from the conformational analysis of 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-ones. In these derivatives, the small difference in the vicinal coupling constants between the methine proton at C4 and the methylene protons at C3, as observed in ¹H NMR spectra, suggests a pseudoequatorial orientation of the phenyl group. This indicates a preference for a chair-like conformation where the bulky substituent occupies a sterically less hindered position.

Comparative Conformational Analysis with Related Heterocycles

To better understand the conformational behavior of this compound, it is instructive to compare it with other well-studied heterocyclic systems.

1,4-Benzodioxane

The six-membered 1,4-dioxane ring fused to a benzene ring in 1,4-benzodioxane adopts a half-chair conformation. This is due to the fusion with the planar benzene ring, which prevents the adoption of a full chair geometry. The molecule undergoes rapid inversion between two equivalent half-chair forms.

1,3-Dioxane

In contrast to the seven-membered dioxepine ring, the six-membered 1,3-dioxane ring predominantly exists in a well-defined chair conformation. This conformation minimizes both angle and torsional strain. Substituents on the 1,3-dioxane ring can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to minimize steric interactions.

Data Presentation

The following table summarizes the key conformational parameters for the discussed heterocyclic systems.

HeterocyclePredominant Conformation(s)Key Conformational Features
3,4-dihydro-2H-1,5-benzodioxepine Chair / Twist-Boat EquilibriumThe chair form is generally the major conformer. The seven-membered ring is flexible.
3,4-dihydro-7-acetamido-2H-1,5-benzodioxepine Chair (in solid state)X-ray data confirms a chair conformation for this substituted derivative.
1,4-Benzodioxane Half-ChairThe ring is flattened due to fusion with the benzene ring. Rapid inversion occurs.
1,3-Dioxane ChairA well-defined and rigid chair conformation is adopted to minimize strain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
  • Sample Preparation: A solution of the compound of interest (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed conformational studies, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

  • Variable Temperature (VT) NMR: To study dynamic processes like ring inversion, NMR spectra are acquired over a range of temperatures. At lower temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons provide information about the electronic environment of the nuclei.

    • Coupling Constants: Vicinal (³J) coupling constants are particularly important for conformational analysis as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

    • NOE Effects: The presence of NOE cross-peaks in a NOESY spectrum indicates through-space proximity between protons, which can help to determine the relative stereochemistry and preferred conformation.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain the final crystal structure.

  • Data Analysis: The resulting crystal structure provides precise information about bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Computational Modeling
  • Structure Building: The 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics (MM) force fields (e.g., MMFF94, AMBER).

  • Energy Minimization: The geometry of each identified conformer is optimized to find the local energy minimum.

  • Quantum Mechanical Calculations: For more accurate energy calculations and to determine the relative stabilities of the conformers, higher-level quantum mechanical methods such as Density Functional Theory (DFT) can be employed. The energy barriers for interconversion between conformers can also be calculated by locating the transition state structures.

Mandatory Visualization

G Conformational Equilibrium of 1,5-Benzodioxepine Ring Chair Chair Conformation TransitionState Transition State Chair->TransitionState Ring Inversion TwistBoat Twist-Boat Conformation TwistBoat->TransitionState TransitionState->Chair Ring Inversion TransitionState->TwistBoat G Experimental Workflow for Conformational Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation NMR NMR Spectroscopy (1D, 2D, VT) SamplePrep->NMR Xray X-ray Crystallography SamplePrep->Xray DataAnalysis Data Interpretation and Comparison NMR->DataAnalysis Xray->DataAnalysis Modeling Molecular Modeling ConfSearch Conformational Search Modeling->ConfSearch EnergyCalc Energy Calculations (MM/QM) ConfSearch->EnergyCalc EnergyCalc->DataAnalysis

Safety Operating Guide

Proper Disposal Procedures for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Hazard Classification Summary

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from PubChem CID 2776388.[1]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Collection

  • Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be managed as hazardous waste.[3]

  • Use a Compatible Container: Collect the waste in a designated, leak-proof container that is compatible with aromatic aldehydes. The original container is often the best choice.[3][4] The container must be in good condition with a secure lid.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container.[3] The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3] Also, include the date of accumulation and any associated hazards.

Step 2: Storage

  • Segregation: Store the hazardous waste container separately from incompatible materials to prevent accidental reactions.[5][6]

  • Secondary Containment: Place the waste container in a secondary containment unit to prevent spills.[3]

  • Secure Location: Store the waste in a designated, secure area away from general laboratory traffic.[6] The container must be kept closed except when adding waste.[3]

Step 3: Disposal

  • Contact Environmental Health and Safety (EHS): Do not attempt to neutralize or dispose of the chemical yourself without explicit approval and established protocols from your institution's EHS department.[7]

  • Professional Disposal: Arrange for professional disposal through your institution's licensed hazardous waste management service.[8] They are equipped to handle and dispose of chemical waste in compliance with all regulations.[8]

  • Documentation: Maintain records of the waste generated and its disposal, as required by your institution and local regulations.

Disposal of Empty Containers:

Empty containers that held this compound must also be handled with care.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical residue.[3][4][5]

  • Collect Rinsate: The rinsate from the first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous waste.[3][7]

  • Final Disposal: After thorough rinsing and air-drying, deface or remove the original label.[4][5] The clean container may then be disposed of in the regular trash or recycling, as per your institution's guidelines.[5]

IV. Disposal Decision Workflow

DisposalWorkflow start Unwanted 3,4-dihydro-2H-1,5- benzodioxepine-7-carbaldehyde is_waste Is the material a waste product? start->is_waste collect_waste Collect in a labeled, compatible hazardous waste container. is_waste->collect_waste Yes check_container Is the original container empty? is_waste->check_container No, container is empty store_waste Store in a segregated, secondary containment area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end_disposal Professional Disposal contact_ehs->end_disposal triple_rinse Triple rinse container with an appropriate solvent. check_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of clean, defaced container in regular trash. collect_rinsate->dispose_container

Caption: Decision workflow for the proper disposal of this compound and its empty containers.

References

Personal protective equipment for handling 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for integrity before each use and replace immediately if contaminated or damaged.
Eye and Face Protection Safety glasses with side shields or GogglesMust meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and fully buttoned. Ensure it is a different set of clothing from personal clothes.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning PPE:

  • Put on the required personal protective equipment as detailed in the table above, ensuring a proper fit.

3. Aliquoting and Handling:

  • Conduct all manipulations of the solid or solutions of the compound within the chemical fume hood.
  • Avoid the formation of dust or aerosols.[2]
  • Use appropriate tools (spatulas, glassware) dedicated to this chemical to prevent cross-contamination.

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.
  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
  • Remove PPE in the correct order to avoid contaminating skin or clothing.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing the compound, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not pour down the drain or mix with general waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Verify Fume Hood & Safety Showers ppe Don Appropriate PPE prep->ppe handle Handle Chemical in Fume Hood ppe->handle decon Decontaminate Work Area & Equipment handle->decon collect Collect Waste in Labeled Container decon->collect store Store in Designated Waste Area collect->store dispose Dispose via EHS/ Licensed Contractor store->dispose

Caption: Workflow for handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.